Calystegine N1
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1R,2S,3S,4R,5S)-1-amino-8-azabicyclo[3.2.1]octane-2,3,4-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O3/c8-7-2-1-3(9-7)4(10)5(11)6(7)12/h3-6,9-12H,1-2,8H2/t3-,4+,5-,6+,7+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBZOEWOSIUJWIO-PJEQPVAWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C(C(C(C1N2)O)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@]2([C@@H]([C@H]([C@@H]([C@H]1N2)O)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
177794-03-5 | |
| Record name | Calystegine N1 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0177794035 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
Unveiling Calystegine N1: A Technical Guide to its Natural Sources in Solanaceae
For Immediate Release
This technical guide provides an in-depth overview of the natural occurrence of Calystegine N1, a polyhydroxylated nortropane alkaloid, within the Solanaceae family. This document is intended for researchers, scientists, and drug development professionals interested in the distribution, biosynthesis, and analysis of this bioactive compound.
Introduction
Calystegines are a class of nortropane alkaloids known for their potent glycosidase inhibitory activity, making them attractive targets for pharmaceutical research. This compound, in particular, has been identified in several species of the Solanaceae family, a large and diverse group of plants that includes important crops like potatoes, tomatoes, and eggplants, as well as medicinal plants. This guide summarizes the current knowledge on the natural sources of this compound in this family, presenting quantitative data, detailed experimental protocols for its extraction and analysis, and an overview of its biosynthetic pathway.
Natural Occurrence and Quantitative Data
This compound has been detected in various members of the Solanaceae family. Its distribution, however, is not uniform across different genera, species, or even plant tissues. The following table summarizes the quantitative data available for this compound in select Solanaceae species.
| Species | Plant Part | Concentration (mg/kg dry weight) | Reference |
| Hyoscyamus albus | Aerial Parts | 1.1 | [Bekkouche et al., 2001] |
| Solanum tuberosum (cv. 'King Edward') | Sprouts | Present (minor component) | [Friedman et al., 2008] |
| Solanum tuberosum (cv. 'Désirée') | Sprouts | Present (minor component) | [Friedman et al., 2008] |
| Lycium chinense | Roots | Present | [Asano et al., 1997] |
| Hyoscyamus niger | Whole Plant | Present | [Asano et al., 1996] |
Table 1: Quantitative and Qualitative Data of this compound in Solanaceae Species.
Biosynthesis of this compound
Calystegines, including this compound, are derived from the tropane alkaloid biosynthetic pathway. The pathway originates from the amino acid ornithine. A key intermediate in this pathway is pseudotropine, which is formed from the reduction of tropinone. The subsequent hydroxylation and other modifications of pseudotropine lead to the various calystegine structures.
Experimental Protocols
The extraction, isolation, and quantification of this compound from Solanaceae plant material typically involve a multi-step process. The following sections detail the key experimental methodologies cited in the literature.
Extraction
A common method for the extraction of hydrophilic calystegines from plant material is the use of a polar solvent mixture.
Protocol: Methanol/Water Extraction
-
Sample Preparation: Air-dry the plant material at room temperature and grind it into a fine powder.
-
Extraction: Macerate the powdered plant material in a methanol/water (1:1, v/v) solution. The ratio of plant material to solvent is typically 1:10 (w/v).
-
Incubation: Allow the mixture to stand at room temperature for 24 hours with occasional shaking.
-
Filtration: Filter the mixture through cheesecloth and then through filter paper (e.g., Whatman No. 1) to remove solid debris.
-
Concentration: Concentrate the filtrate under reduced pressure at a temperature below 40°C to obtain a crude extract.
Isolation and Purification
Due to the basic nature of alkaloids, ion-exchange chromatography is a highly effective method for their isolation and purification from the crude extract.
Protocol: Cation-Exchange Chromatography
-
Resin Preparation: Use a strong cation-exchange resin (e.g., Dowex 50WX8, H+ form). Wash the resin with deionized water until the wash is neutral.
-
Sample Loading: Dissolve the crude extract in a minimal amount of deionized water and apply it to the top of the prepared column.
-
Washing: Wash the column with deionized water to remove neutral and acidic compounds. Monitor the eluate to ensure all non-basic compounds have been removed.
-
Elution: Elute the bound alkaloids from the resin using a solution of aqueous ammonia (e.g., 2 M NH4OH).
-
Fraction Collection: Collect the eluate in fractions and monitor for the presence of alkaloids using a suitable method (e.g., thin-layer chromatography with Dragendorff's reagent).
-
Concentration: Pool the alkaloid-containing fractions and concentrate them under reduced pressure to yield a purified alkaloid fraction.
Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
For the quantitative analysis of calystegines, which are non-volatile, a derivatization step is necessary to make them amenable to GC-MS analysis.
Protocol: Silylation and GC-MS Analysis
-
Derivatization:
-
Take a known amount of the purified alkaloid fraction and evaporate it to dryness under a stream of nitrogen.
-
Add a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), and a solvent like pyridine.
-
Heat the mixture at a specific temperature (e.g., 60-80°C) for a set time (e.g., 30-60 minutes) to ensure complete derivatization.
-
-
GC-MS Analysis:
-
Inject an aliquot of the derivatized sample into the GC-MS system.
-
Gas Chromatograph Conditions (Example):
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: An initial temperature of 100°C, ramped up to 280°C at a rate of 10°C/min, and held for 10 minutes.
-
Injector Temperature: 250°C.
-
-
Mass Spectrometer Conditions (Example):
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Scan Range: m/z 50-550.
-
Source Temperature: 230°C.
-
-
-
Quantification: Identify the trimethylsilyl (TMS) derivative of this compound based on its retention time and mass spectrum compared to an authentic standard. Quantify the amount of this compound using a calibration curve prepared with the derivatized standard.
Signaling Pathways
The role of calystegines as signaling molecules within plant cells is an area that is not yet well understood. Current research primarily focuses on their function as glycosidase inhibitors and their involvement in ecological interactions, rather than as components of intracellular signaling cascades.
-
Enzyme Inhibition: The primary mode of action of calystegines is the inhibition of glycosidase enzymes. This activity can have significant physiological effects on organisms that ingest them, including insects and mammals.
-
Plant-Microbe Interactions: There is evidence to suggest that calystegines present in root exudates can influence the composition and activity of the rhizosphere microbiome. Some soil bacteria are capable of utilizing calystegines as a carbon and nitrogen source, suggesting a role in shaping the microbial community in the vicinity of the plant roots.
Further research is required to elucidate whether this compound and other calystegines play a direct role in plant signal transduction pathways, such as in defense responses to pathogens or in developmental processes.
Conclusion
This compound is a naturally occurring nortropane alkaloid found in several species of the Solanaceae family, with notable concentrations in the aerial parts of Hyoscyamus albus and the sprouts of Solanum tuberosum. Its biosynthesis follows the well-established tropane alkaloid pathway. The experimental protocols outlined in this guide provide a robust framework for the extraction, purification, and quantification of this compound, primarily relying on methanol/water extraction, ion-exchange chromatography, and GC-MS analysis following derivatization. While the bioactivity of calystegines as glycosidase inhibitors is well-documented, their potential role as signaling molecules in plants remains an exciting avenue for future investigation. This guide serves as a valuable resource for researchers aiming to explore the therapeutic potential and biological significance of this compound.
Physical and chemical properties of Calystegine N1
Audience: Researchers, scientists, and drug development professionals.
Abstract
Calystegine N1 is a polyhydroxylated nortropane alkaloid found in various plant species, particularly within the Solanaceae family. As a member of the calystegine group of compounds, it is recognized for its structural similarity to monosaccharides, which underpins its biological activity as a glycosidase inhibitor. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its isolation and biological evaluation, and an exploration of its biosynthetic pathway and potential role in cellular signaling. The information is intended to serve as a foundational resource for researchers engaged in natural product chemistry, enzyme inhibition studies, and drug discovery.
Physicochemical Properties
This compound is a hydrophilic powder at room temperature.[1] Its core structure is a nortropane skeleton, a bicyclic alkaloid framework, substituted with multiple hydroxyl groups and a unique bridgehead amino group.[2] This high degree of hydroxylation contributes to its significant predicted water solubility.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₁₄N₂O₃ | [1] |
| Molecular Weight | 174.2 g/mol | [1] |
| CAS Number | 177794-03-5 | [1] |
| Physical Description | Powder | [1] |
| Purity | >98% (as per a representative Certificate of Analysis) | [1] |
| Predicted Water Solubility | 407 g/L | [3] |
| Predicted logP | -1.9 | [3] |
| Predicted pKa (Strongest Basic) | 7.69 | [3] |
Spectroscopic Data
While a Certificate of Analysis for a commercial sample of this compound states that the NMR is "Consistent with structure," specific ¹H and ¹³C NMR spectral data are not widely published in readily accessible literature.[1] Researchers undertaking the structural elucidation of this compound would need to perform their own NMR analysis.
Experimental Protocols
General Protocol for the Isolation of Calystegines from Solanaceae Plant Material
Calystegines, due to their hydrophilic nature, are typically isolated from aqueous extracts of plant material using ion-exchange chromatography.[4] The following is a generalized protocol based on methods described for the isolation of calystegines from Solanaceae species.
Experimental Workflow for Calystegine Isolation
Caption: A generalized workflow for the isolation of calystegines from plant sources.
Methodology:
-
Extraction: Air-dried and powdered plant material (e.g., roots, tubers) is macerated in a water/methanol (50:50, v/v) solution for 24 hours.[4] This process is typically repeated three times to ensure exhaustive extraction.
-
Concentration: The combined extracts are filtered to remove solid plant debris, and the solvent is removed under reduced pressure to yield a concentrated aqueous extract.
-
Cation-Exchange Chromatography: The aqueous extract is applied to a cation-exchange column (e.g., Dowex 50W x 8, H⁺ form). The column is washed with water to remove neutral and anionic compounds.
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Elution: The calystegines are eluted from the column using a gradient of aqueous ammonia (e.g., 0.5 M to 2 M).
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Fraction Analysis: The collected fractions are analyzed by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) after derivatization to identify the fractions containing the desired calystegines.
-
Further Purification: For higher purity, the calystegine-containing fractions can be further purified using anion-exchange chromatography (e.g., Dowex 1x2, Cl⁻ form) to remove any remaining anionic impurities.[4]
In Vitro α-Glucosidase Inhibition Assay
The following protocol is a standard method to assess the inhibitory activity of compounds like this compound against α-glucosidase.
Experimental Workflow for α-Glucosidase Inhibition Assay
References
Calystegine N1: A Technical Guide to its Glycosidase Inhibitory Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calystegine N1 is a polyhydroxylated nortropane alkaloid found in various plant species, including those of the Solanaceae and Convolvulaceae families. Structurally similar to monosaccharides, this compound has garnered interest within the scientific community for its role as a glycosidase inhibitor. These enzymes are critical for carbohydrate metabolism, and their inhibition presents potential therapeutic avenues for metabolic disorders such as type 2 diabetes and lysosomal storage diseases. This technical guide provides an in-depth overview of the biological activity of this compound as a glycosidase inhibitor, compiling available data, experimental methodologies, and potential mechanisms of action.
Biological Activity and Glycosidase Inhibition
This compound is recognized as a glycosidase inhibitor, although it is considered to be a weaker inhibitor compared to other members of the calystegine family, such as Calystegine B2.[1] Despite its comparatively lower potency, it exhibits a similar inhibitory spectrum.[1] The mechanism of inhibition by calystegines is generally competitive, owing to their structural resemblance to the natural substrates of glycosidases.[2][3] This allows them to bind to the enzyme's active site, thereby blocking the hydrolysis of glycosidic bonds in carbohydrates.
Interestingly, this compound has been observed to inhibit porcine kidney trehalase in a noncompetitive manner, which contrasts with the competitive inhibition demonstrated by Calystegine B2.[1] This suggests a potentially different mode of interaction with this specific enzyme.
Comparative Inhibitory Activity of Calystegines
While specific quantitative inhibitory data for this compound is limited in publicly available literature, a comparative analysis with other calystegines provides valuable context for its potential activity. The following table summarizes the inhibitory constants (Ki) for various calystegines against different glycosidases.
| Calystegine | Enzyme | Source | Ki (µM) | Inhibition Type |
| Calystegine A3 | β-Glucosidase | Rat Liver | - | Selective Inhibition |
| Calystegine B1 | β-Glucosidase | Bovine Liver | 150 | Competitive |
| β-Glucosidase | Human Liver | 10 | Competitive | |
| β-Glucosidase | Rat Liver | 1.9 | Competitive | |
| Calystegine B2 | α-Galactosidase | Various Livers | - | Strong Competitive |
| β-Glucosidase | Rat Liver | - | Selective Inhibition | |
| β-Glucosidase | Almond | 1.9 | Competitive | |
| α-Galactosidase | Coffee Bean | 0.86 | Competitive | |
| α-Galactosidase | Rat Liver Lysosomal | 1.8 | Competitive | |
| Calystegine C1 | β-Glucosidase | Bovine Liver | 15 | Competitive |
| β-Glucosidase | Human Liver | 1.5 | Competitive | |
| β-Glucosidase | Rat Liver | 1 | Competitive | |
| β-Xylosidase | Human | 0.13 | - | |
| N-methylcalystegine B2 | α-Galactosidase | Coffee Bean | 0.47 | Competitive |
Data compiled from multiple sources.[2][3][4]
Experimental Protocols
Isolation and Purification of this compound
The following protocol describes a general method for the isolation and purification of calystegines from plant material, which can be adapted for this compound.
Workflow for the isolation and purification of calystegines.
Methodology:
-
Extraction: Homogenize fresh plant material in an acidic aqueous solution (e.g., 0.1 M HCl). Centrifuge the homogenate and collect the supernatant containing the crude alkaloid extract.
-
Cation-Exchange Chromatography: Apply the supernatant to a cation-exchange column (e.g., Dowex 50W x 8, H+ form). Wash the column with water to remove neutral and anionic compounds. Elute the calystegines with a solution of ammonium hydroxide (e.g., 2 M NH4OH).
-
Anion-Exchange Chromatography: Pass the eluate from the cation-exchange column through an anion-exchange column (e.g., Dowex 1 x 2, Cl- form) to remove any remaining anionic impurities. The calystegines are eluted with water.
-
Lyophilization: Lyophilize the purified fraction to obtain the total calystegine extract as a dry powder.
-
Analysis: For identification and quantification, the calystegine extract is typically derivatized (e.g., silylation with MSTFA) to increase volatility for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
Glycosidase Inhibition Assay (General Protocol)
This protocol outlines a general procedure for determining the inhibitory activity of this compound against α-glucosidase or β-glucosidase.
Experimental workflow for a typical glycosidase inhibition assay.
Materials:
-
Glycosidase enzyme (e.g., α-glucosidase from Saccharomyces cerevisiae, β-glucosidase from almonds)
-
Substrate (e.g., p-nitrophenyl-α-D-glucopyranoside for α-glucosidase, p-nitrophenyl-β-D-glucopyranoside for β-glucosidase)
-
This compound
-
Buffer solution (e.g., phosphate buffer, pH 6.8)
-
Stopping reagent (e.g., 1 M Na2CO3)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare solutions of the enzyme, substrate, and various concentrations of this compound in the appropriate buffer.
-
In a 96-well microplate, add the enzyme solution and different concentrations of the this compound solution. Include a control with no inhibitor. Pre-incubate the mixture at 37°C for a specified time (e.g., 10 minutes).
-
Initiate the reaction by adding the substrate solution to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding the stopping reagent to each well.
-
Measure the absorbance of the product (p-nitrophenol) at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of this compound. The IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) can be determined by plotting the percentage of inhibition against the inhibitor concentration.
-
To determine the inhibition type and the inhibitory constant (Ki), perform kinetic studies by measuring the reaction rates at various substrate and inhibitor concentrations. Analyze the data using Lineweaver-Burk or Dixon plots.
Potential Signaling Pathways and Therapeutic Implications
The inhibition of glycosidases by compounds like this compound has significant therapeutic potential, primarily in the management of type 2 diabetes and certain lysosomal storage diseases.
Impact on Glucose Metabolism and Insulin Signaling
In the context of type 2 diabetes, α-glucosidase inhibitors play a crucial role in managing postprandial hyperglycemia. By inhibiting α-glucosidases in the small intestine, these compounds delay the breakdown of complex carbohydrates into absorbable monosaccharides, thereby slowing the absorption of glucose into the bloodstream. This can lead to a more gradual increase in blood glucose levels after a meal, which in turn can help to improve glycemic control. The potential effect of a glycosidase inhibitor on the insulin signaling pathway is depicted below.
Hypothesized influence of this compound on glucose metabolism.
Role in Lysosomal Storage Diseases
Certain lysosomal storage diseases, such as Fabry disease, are caused by a deficiency of specific lysosomal glycosidases (e.g., α-galactosidase A in Fabry disease). This leads to the accumulation of undigested substrates within the lysosomes, causing cellular dysfunction. Some small molecule inhibitors, known as pharmacological chaperones, can bind to the misfolded enzyme and promote its correct folding and trafficking to the lysosome, thereby partially restoring its activity. While not definitively established for this compound, its inhibitory activity against glycosidases suggests a potential, yet-to-be-explored, role as a pharmacological chaperone for certain lysosomal enzymes. The inhibition of rat liver lysosomal α-galactosidase by Calystegine B2 suggests that calystegines can interact with these types of enzymes.[4]
Conclusion
This compound is a member of the calystegine family of nortropane alkaloids that exhibits inhibitory activity against various glycosidases. Although it is a weaker inhibitor than some of its counterparts, its distinct noncompetitive inhibition of porcine kidney trehalase suggests a unique interaction profile that warrants further investigation. The potential of this compound and other calystegines to modulate carbohydrate metabolism and interfere with lysosomal enzyme function underscores their importance as lead compounds in the development of novel therapeutics for metabolic and lysosomal storage diseases. Further research is required to fully elucidate the quantitative inhibitory profile of this compound and to explore its effects on specific cellular signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The effects of calystegines isolated from edible fruits and vegetables on mammalian liver glycosidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Specific alpha-galactosidase inhibitors, N-methylcalystegines--structure/activity relationships of calystegines from Lycium chinense - PubMed [pubmed.ncbi.nlm.nih.gov]
Calystegine N1: A Technical Guide to its Mechanism of Action on Glucosidases
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calystegines, a class of polyhydroxylated nortropane alkaloids, are potent inhibitors of glycosidases, enzymes crucial for carbohydrate metabolism. Their structural similarity to monosaccharides allows them to interact with the active sites of these enzymes, leading to a reduction in their catalytic activity. This has positioned them as compounds of interest for the development of therapeutics for conditions such as diabetes and lysosomal storage disorders. Among this family of compounds, Calystegine N1 presents a unique profile. While it is generally a weaker inhibitor compared to other calystegines like Calystegine B2, it exhibits a distinct noncompetitive mode of inhibition against certain glucosidases, a characteristic that sets it apart from its more competitively-acting relatives.[1] This technical guide provides an in-depth exploration of the mechanism of action of this compound on glucosidases, summarizing key data, outlining experimental protocols, and visualizing the underlying molecular interactions.
Core Mechanism of Action
The primary mechanism of action of this compound on glucosidases involves the inhibition of enzyme activity. However, unlike many other calystegines that act as competitive inhibitors by binding directly to the active site and preventing substrate binding, this compound has been shown to act as a noncompetitive inhibitor of porcine kidney trehalase.[1] This suggests that this compound binds to an allosteric site on the enzyme, a location distinct from the substrate-binding site. This binding event induces a conformational change in the enzyme, which in turn reduces its catalytic efficiency without preventing the substrate from binding. This noncompetitive inhibition is a key differentiator for this compound within the calystegine family.
In contrast, the structurally similar Calystegine B2 is a potent competitive inhibitor of a range of glucosidases, including almond β-glucosidase and coffee bean α-galactosidase.[2][3] The difference in the inhibitory mechanism between this compound and B2, despite their structural similarities, highlights the subtle structure-activity relationships that govern their interactions with glucosidases.
Quantitative Data on Glucosidase Inhibition
Quantitative data on the inhibitory activity of this compound is limited in the available scientific literature. However, a comparative analysis with other calystegines provides valuable context for its relative potency and selectivity.
| Calystegine | Enzyme | Source | Inhibition Type | Ki (μM) | IC50 (μM) |
| N1 | Trehalase | Porcine Kidney | Noncompetitive | Not Reported | Not Reported |
| B2 | Trehalase | Porcine Kidney | Competitive | Not Reported | Not Reported |
| B2 | β-Glucosidase | Almond | Competitive | 1.9 | Not Reported |
| B2 | α-Galactosidase | Coffee Bean | Competitive | 0.86 | Not Reported |
| A3 | α-Glucosidase | Human Intestinal | Competitive | Not Reported | Low Inhibition |
| B2 | Sucrase | Human Intestinal | Competitive | Not Reported | Moderate Inhibition |
| C1 | β-Glucosidase | Bovine Liver | Competitive | 150 | Not Reported |
| C1 | β-Glucosidase | Human Liver | Competitive | 1.5 | Not Reported |
| C1 | β-Glucosidase | Rat Liver | Competitive | 1.0 | Not Reported |
Note: "Not Reported" indicates that the specific value was not found in the cited literature.
Structure-Activity Relationship
The difference in the mechanism of action between this compound and other calystegines can be attributed to subtle differences in their molecular structures. Both this compound and B2 share a nortropane skeleton, but they differ in the substitution at the bridgehead position. This structural variance likely influences how they orient themselves within the enzyme's binding pockets, leading to different modes of inhibition.
Experimental Protocols
General Protocol for Determining Noncompetitive Inhibition of Glucosidases
This protocol outlines a general method for characterizing the noncompetitive inhibition of a glucosidase by an inhibitor like this compound.
1. Materials:
-
Purified glucosidase (e.g., porcine kidney trehalase)
-
Substrate (e.g., trehalose)
-
Inhibitor (this compound)
-
Assay buffer (e.g., phosphate or citrate buffer at optimal pH for the enzyme)
-
Glucose detection reagent (e.g., glucose oxidase/peroxidase kit)
-
Microplate reader
2. Enzyme Activity Assay:
-
A series of substrate concentrations are prepared in the assay buffer.
-
The inhibitor is prepared at various concentrations. A control with no inhibitor is also included.
-
The enzyme is pre-incubated with the inhibitor (or buffer for the control) for a specific time at a constant temperature.
-
The reaction is initiated by adding the substrate.
-
The reaction is allowed to proceed for a defined period and then stopped (e.g., by heat inactivation or addition of a stop solution).
-
The amount of product (glucose) formed is quantified using a suitable detection method.
3. Data Analysis:
-
The initial reaction velocities (V0) are determined for each substrate and inhibitor concentration.
-
The data is plotted using a Lineweaver-Burk plot (1/V0 vs. 1/[S]).
-
For noncompetitive inhibition, the lines for different inhibitor concentrations will intersect on the x-axis, indicating that the Km is unchanged, while the Vmax decreases with increasing inhibitor concentration.
-
The inhibition constant (Ki) can be determined from a secondary plot, such as a Dixon plot (1/V0 vs. [I]) or by fitting the data to the Michaelis-Menten equation for noncompetitive inhibition.
Visualizing the Mechanism of Action
The noncompetitive inhibition mechanism of this compound can be visualized as follows:
In this model, the enzyme (E) can bind to the substrate (S) to form the enzyme-substrate complex (ES), which then proceeds to form the product (P). The inhibitor, this compound (I), can bind to both the free enzyme (E) to form an enzyme-inhibitor complex (EI) and to the enzyme-substrate complex (ES) to form an enzyme-substrate-inhibitor complex (ESI). Both EI and ESI are catalytically inactive or have significantly reduced activity.
Conclusion
This compound represents an intriguing member of the calystegine family of glycosidase inhibitors. Its distinct noncompetitive mechanism of action against trehalase, in contrast to the competitive inhibition exhibited by many of its structural relatives, underscores the nuanced structure-activity relationships within this class of compounds. While quantitative data specifically for this compound remains limited, comparative analysis with other calystegines provides a valuable framework for understanding its potential. Further research to elucidate the specific binding site of this compound on target enzymes and to expand the quantitative analysis of its inhibitory profile will be crucial for fully realizing its potential in drug discovery and development.
References
In Vitro Enzymatic Activity of Calystegine N1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Calystegine N1 is a polyhydroxylated nortropane alkaloid identified as a natural glycosidase inhibitor. Structurally similar to monosaccharides, it belongs to the calystegine family of compounds found in various plants, including those of the Solanaceae and Convolvulaceae families. A unique feature of this compound is the presence of a bridgehead amino group, which distinguishes it from other calystegines like B2.[1] While its role as a glycosidase inhibitor is established, quantitative data on its inhibitory potency is limited in publicly accessible literature. This document synthesizes the available information on this compound's in vitro enzymatic activity, provides comparative data from closely related calystegines, outlines relevant experimental protocols, and visualizes its biochemical context.
In Vitro Inhibitory Activity of this compound
Direct quantitative inhibition constants (IC50 or Kᵢ) for this compound are not widely reported in the scientific literature. However, primary research characterizes its activity qualitatively.
-
General Activity : this compound is described as a weaker inhibitor of glycosidases than Calystegine B2, though it targets a similar range of enzymes.[1]
-
Mechanism of Action : As a sugar mimic, this compound is understood to function primarily as a competitive inhibitor by binding to the active site of glycosidase enzymes.[1]
-
Unique Inhibition Profile : A notable exception to its competitive inhibition mechanism is its activity against porcine kidney trehalase, which it inhibits in a noncompetitive manner.[1] This contrasts with Calystegine B2, which acts as a competitive inhibitor against the same enzyme.[1]
Comparative Inhibitory Activity of Related Calystegines
To provide context for the potency of this compound, the following table summarizes the quantitative inhibitory data for other well-characterized calystegines against various glycosidases.
| Calystegine | Enzyme | Source | Inhibition Constant (Kᵢ) | Type of Inhibition |
| Calystegine A3 | β-Glucosidase | Rat Liver | Selective Inhibition (Value NR) | Competitive |
| Calystegine B1 | β-Glucosidase | Bovine Liver | 150 µM | Competitive |
| β-Glucosidase | Human Liver | 10 µM | Competitive | |
| β-Glucosidase | Rat Liver | 1.9 µM | Competitive | |
| Calystegine B2 | α-Galactosidase | Coffee Bean | 0.86 µM | Competitive |
| β-Glucosidase | Almond | 1.9 µM | Competitive | |
| α-Galactosidase | Bovine, Human, Rat Liver | Strong Inhibition (Value NR) | Competitive | |
| Calystegine B4 | Trehalase | Pig Kidney | 1.2 µM | Competitive |
| β-Glucosidase | Almond | 7.3 µM | Competitive | |
| Calystegine C1 | β-Glucosidase | Bovine Liver | 15 µM | Competitive |
| β-Glucosidase | Human Liver | 1.5 µM | Competitive | |
| β-Glucosidase | Rat Liver | 1.0 µM | Competitive | |
| β-Xylosidase | Human Liver | 0.13 µM | Competitive |
NR: Not Reported. Data compiled from multiple sources.[2][3][4]
Experimental Protocols
While a specific, detailed protocol for this compound is not available, the following represents a generalized methodology for assessing the in vitro inhibitory activity of a calystegine against a target glycosidase.
General Glycosidase Inhibition Assay
This protocol is based on standard spectrophotometric methods for determining enzyme inhibition.
1. Materials and Reagents:
- Calystegine inhibitor (e.g., this compound)
- Target glycosidase enzyme (e.g., α-glucosidase, β-galactosidase)
- Chromogenic substrate (e.g., p-nitrophenyl-α-D-glucopyranoside for α-glucosidase)
- Assay buffer (e.g., 50 mM Potassium Phosphate Buffer, pH 7.0)
- Stop solution (e.g., 0.1 M Sodium Carbonate)
- 96-well microplate
- Microplate reader
2. Enzyme and Substrate Optimization:
- Enzyme Concentration: Determine an appropriate enzyme concentration that yields a linear reaction rate for at least 30 minutes. This is typically in the range of 0.01-0.1 U/mL.
- Substrate Concentration: Perform enzyme kinetic studies by varying the substrate concentration (e.g., 0.1–1.2 mM) to determine the Michaelis-Menten constant (Kₘ). For inhibition assays, a substrate concentration close to the Kₘ is often used.
3. Inhibition Assay Procedure:
- Prepare a series of dilutions of the this compound stock solution in the assay buffer.
- In a 96-well microplate, add a fixed volume of the enzyme solution to wells containing either the assay buffer (control) or the different concentrations of this compound.
- Pre-incubate the enzyme-inhibitor mixture at a controlled temperature (e.g., 37°C) for a set period (e.g., 10-15 minutes).
- Initiate the reaction by adding a fixed volume of the pre-warmed chromogenic substrate to all wells.
- Monitor the absorbance of the released p-nitrophenol at a specific wavelength (e.g., 405 nm) over time using the microplate reader.
- After a predetermined time, stop the reaction by adding the stop solution.
- Calculate the percentage of inhibition for each concentration of this compound using the formula: % Inhibition = [1 - (Rate of inhibited reaction / Rate of uninhibited control)] * 100
- Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
4. Determination of Inhibition Type (Kᵢ):
- To determine the mode of inhibition (e.g., competitive, noncompetitive), perform the assay with varying concentrations of both the substrate and the inhibitor.
- Analyze the data using a Lineweaver-Burk or Dixon plot. The intersection of the lines will indicate the type of inhibition and allow for the calculation of the inhibition constant (Kᵢ).
Visualizations: Pathways and Mechanisms
Biosynthesis of this compound
This compound biosynthesis is integrated into the tropane alkaloid pathway. A critical step is the reduction of tropinone, where the enzyme tropinone reductase II (TR-II) produces pseudotropine, the direct precursor to the calystegine family.
General Mechanism of Competitive Glycosidase Inhibition
This compound, as a structural mimic of natural carbohydrate substrates, competes for the active site of glycosidase enzymes, thereby preventing the hydrolysis of the actual substrate.
Experimental Workflow for IC50 Determination
The process of determining the half-maximal inhibitory concentration (IC50) involves a systematic series of steps from preparation to data analysis.
References
- 1. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]
- 2. The effects of calystegines isolated from edible fruits and vegetables on mammalian liver glycosidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Specific alpha-galactosidase inhibitors, N-methylcalystegines--structure/activity relationships of calystegines from Lycium chinense - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Calystegine B4, a novel trehalase inhibitor from Scopolia japonica - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Distribution of Calystegine N1: A Technical Guide for Researchers
Authored for researchers, scientists, and drug development professionals, this technical guide provides an in-depth exploration of the distribution of Calystegine N1 in various plant tissues. This document synthesizes key quantitative data, details common experimental protocols, and presents visual diagrams of relevant pathways and workflows to facilitate a comprehensive understanding of this potent glycosidase inhibitor.
This compound, a polyhydroxylated nortropane alkaloid, has garnered significant interest within the scientific community due to its potential as a therapeutic agent. Its ability to competitively inhibit glycosidase enzymes makes it a candidate for the development of drugs targeting a range of diseases.[1][2] Understanding the distribution of this compound within the plant kingdom, and more specifically within different plant tissues, is crucial for its efficient extraction and potential biotechnological production. This guide aims to provide a consolidated resource on this topic.
Quantitative Distribution of this compound in Plant Tissues
This compound is predominantly found in plants belonging to the Solanaceae and Convolvulaceae families.[1][2] Its concentration can vary significantly between different species and, importantly, between different tissues of the same plant. The following table summarizes the available quantitative data on the distribution of this compound.
| Plant Species | Family | Tissue | This compound Concentration (µg/g dry weight) | Reference |
| Datura metel | Solanaceae | Roots | Present | [3] |
| Atropa belladonna | Solanaceae | Roots | Present | [3][4] |
| Hyoscyamus albus | Solanaceae | Not specified | Present | [3] |
| Mandragora autumnalis | Solanaceae | Not specified | Present | [3] |
| Solanum sodomaeum | Solanaceae | Not specified | Present | [3] |
| Withania somnifera | Solanaceae | Not specified | Present | [3] |
| Withania frutescens | Solanaceae | Not specified | Present | [3] |
| Brunfelsia nitida | Solanaceae | Not specified | Present | [3] |
| Solanum tuberosum (sprouts) | Solanaceae | Sprouts | Present (minor component) | [5] |
Note: "Present" indicates that the compound was detected, but specific quantitative data was not provided in the cited source. The data for Solanum tuberosum sprouts indicates it is a minor component compared to other calystegines.
Experimental Protocols for this compound Analysis
The accurate quantification of this compound in plant tissues relies on robust extraction and analytical methodologies. The most commonly employed technique is Gas Chromatography-Mass Spectrometry (GC-MS) following a derivatization step.
Extraction of Calystegines
A widely adopted extraction protocol is based on the method described by Bekkouche et al. (2001).[4]
-
Sample Preparation: Air-dried and powdered plant material is used as the starting material.
-
Extraction: The powdered material undergoes exhaustive extraction, typically three times, by maceration in a water/methanol (50/50, v/v) solution for 24 hours at room temperature.
-
Purification: The combined extracts are filtered and subjected to a purification step to remove interfering compounds. This often involves solid-phase extraction (SPE).
Derivatization and GC-MS Analysis
Due to their low volatility, calystegines require derivatization prior to GC-MS analysis. Silylation is a common method.
-
Derivatization: The dried extract is treated with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), to convert the polar hydroxyl groups into more volatile trimethylsilyl (TMS) ethers.
-
GC-MS Analysis: The derivatized sample is then injected into a GC-MS system. A non-polar capillary column, such as a DB-5ms, is typically used for separation. The mass spectrometer is operated in electron impact (EI) mode, and specific ions are monitored for the identification and quantification of this compound-TMS derivatives.[4]
Visualizing Key Processes
To further elucidate the context of this compound in plant biology and its analysis, the following diagrams are provided.
References
- 1. This compound | 177794-03-5 | Benchchem [benchchem.com]
- 2. The effects of calystegines isolated from edible fruits and vegetables on mammalian liver glycosidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Calystegine distribution in some solanaceous species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Extraction and Purification of Calystegine N1
These application notes provide researchers, scientists, and drug development professionals with detailed protocols for the extraction and purification of Calystegine N1 from plant sources. This compound, a nortropane alkaloid, is a potent glycosidase inhibitor with significant therapeutic potential.
Data Presentation: Quantitative Analysis of Calystegine Content
The following table summarizes the reported concentrations of calystegines in various plant materials. This data can be used to select appropriate starting materials for extraction.
| Plant Species | Plant Part | Calystegine(s) | Concentration | Reference |
| Calystegia sepium | Hairy Root Cultures | Total Calystegines | Up to 1.5 mg/g dry mass | |
| Solanum tuberosum | Sprouts (3 mm) | Total Calystegines | 3.3 mg/g fresh mass | |
| Solanum tuberosum | Flowers and Young Leaves | Total Calystegines | 150 µg/g fresh mass | |
| Solanum lycopersicum (Tomato) | Fruit | Calystegine A3 | Up to 19.0 mg/kg | |
| Solanum lycopersicum (Tomato) | Fruit | Calystegine B2 | 0.4 mg/kg |
Experimental Protocols
Protocol 1: Extraction of Calystegines from Plant Material
This protocol describes a general method for the extraction of calystegines from plant tissues, optimized for sources rich in these alkaloids, such as potato sprouts or the roots of Calystegia sepium.
Materials:
-
Fresh or freeze-dried plant material (e.g., potato sprouts)
-
Methanol (ACS grade or higher)
-
Deionized water
-
Homogenizer (e.g., blender or mortar and pestle)
-
Centrifuge and centrifuge tubes
-
Rotary evaporator
-
0.22 µm syringe filter
Procedure:
-
Sample Preparation:
-
For fresh plant material, weigh approximately 10 g and finely chop or grind in a homogenizer.
-
For dried plant material, grind to a fine powder using a mortar and pestle.
-
-
Extraction:
-
To the homogenized plant material, add 100 mL of 80% methanol in deionized water (80:20 v/v).
-
Macerate the mixture at room temperature for 24 hours with occasional stirring or shaking.
-
-
Filtration and Centrifugation:
-
Filter the extract through cheesecloth or a coarse filter paper to remove the bulk of the solid material.
-
Centrifuge the filtrate at 4000 x g for 15 minutes to pellet any remaining fine particles.
-
-
Concentration:
-
Decant the supernatant and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C until the methanol is completely removed.
-
-
Final Preparation:
-
The resulting aqueous extract can be freeze-dried for long-term storage or directly used for purification.
-
Before chromatographic purification, filter the aqueous extract through a 0.22 µm syringe filter to remove any particulate matter.
-
Protocol 2: Purification of this compound using Cation-Exchange Chromatography
This protocol details the purification of this compound from the crude plant extract using cation-exchange chromatography. Calystegines are alkaloids and will be positively charged at acidic to neutral pH, allowing them to bind to a cation-exchange resin.
Materials:
-
Crude calystegine extract (from Protocol 1)
-
Strong cation-exchange resin (e.g., Dowex 50WX8)
-
Chromatography column
-
Ammonium hydroxide (NH₄OH) solutions (0.1 M, 0.5 M, 1 M, 2 M)
-
Deionized water
-
pH meter
-
Fraction collector (optional)
Procedure:
-
Column Packing and Equilibration:
-
Prepare a slurry of the cation-exchange resin in deionized water and pour it into the chromatography column.
-
Allow the resin to settle and pack uniformly.
-
Equilibrate the column by washing with 5-10 column volumes of deionized water until the pH of the eluate is neutral.
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal volume of deionized water.
-
Adjust the pH of the extract to approximately 5.0-6.0.
-
Load the extract onto the equilibrated column.
-
-
Washing:
-
Wash the column with 5 column volumes of deionized water to remove neutral and anionic compounds.
-
-
Elution:
-
Elute the bound calystegines using a stepwise gradient of ammonium hydroxide.
-
Begin with 3 column volumes of 0.1 M NH₄OH, followed by 3 column volumes of 0.5 M NH₄OH, then 3 column volumes of 1 M NH₄OH, and finally 3 column volumes of 2 M NH₄OH.
-
Collect fractions of a suitable volume (e.g., 5-10 mL).
-
-
Fraction Analysis:
-
Analyze the collected fractions for the presence of this compound using an appropriate analytical method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Pool the fractions containing pure this compound.
-
-
Desalting and Concentration:
-
Remove the ammonium hydroxide from the pooled fractions by repeated evaporation under reduced pressure with the addition of deionized water.
-
The purified this compound can be obtained as a solid after freeze-drying.
-
Visualizations
Caption: Workflow for the extraction of calystegines from plant material.
Caption: Workflow for the purification of this compound using cation-exchange chromatography.
Quantitative Analysis of Calystegine N1 using GC-MS: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calystegines are a group of naturally occurring polyhydroxylated nortropane alkaloids found in various plant species, including those of the Solanaceae family like potato and tomato. These compounds are of significant interest to researchers due to their potent glycosidase inhibitory activity, which suggests potential therapeutic applications in areas such as antiviral and anticancer treatments. Among them, Calystegine N1 has demonstrated noteworthy biological activity. Accurate and sensitive quantification of this compound in different matrices is crucial for pharmacological studies, quality control of herbal products, and understanding its biosynthesis in plants.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, due to the low volatility of calystegines, a derivatization step is necessary to convert them into more volatile and thermally stable analogues suitable for GC-MS analysis.[1][2] This application note provides a detailed protocol for the quantitative analysis of this compound using GC-MS, including sample preparation, derivatization, and instrument parameters.
Experimental Protocols
This section details the necessary steps for the quantitative analysis of this compound.
Sample Preparation
A simple solid-liquid extraction is employed to isolate calystegines from the plant matrix.[3][4][5]
Materials:
-
Plant material (e.g., leaves, tubers)
-
Methanol/water (50/50, v/v)
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.45 µm)
Protocol:
-
Homogenize the plant material to a fine powder.
-
Weigh approximately 1 gram of the homogenized sample into a centrifuge tube.
-
Add 10 mL of methanol/water (50/50, v/v) solution to the tube.
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
Filter the supernatant through a 0.45 µm syringe filter into a clean vial.
-
The extract is now ready for the derivatization step.
Derivatization
To increase the volatility of this compound for GC-MS analysis, a silylation reaction is performed.[3][6] This process replaces the active hydrogen atoms in the hydroxyl groups with trimethylsilyl (TMS) groups.
Materials:
-
Sample extract
-
Silylating agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA)
-
Pyridine
-
Heating block or oven
Protocol:
-
Evaporate a known volume (e.g., 100 µL) of the sample extract to dryness under a gentle stream of nitrogen.
-
Add 50 µL of pyridine to the dried residue to dissolve it.
-
Add 50 µL of MSTFA to the dissolved sample.
-
Cap the vial tightly and heat at 70°C for 30 minutes to facilitate the derivatization reaction.
-
Cool the sample to room temperature before GC-MS analysis.
GC-MS Analysis
The derivatized sample is then analyzed using a GC-MS system.
Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent GC-MS)
-
Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)
GC-MS Parameters:
| Parameter | Value |
|---|---|
| GC Inlet | |
| Injection Volume | 1 µL |
| Inlet Temperature | 250°C |
| Split Ratio | 10:1 |
| Oven Program | |
| Initial Temperature | 100°C, hold for 1 min |
| Ramp Rate | 10°C/min to 280°C |
| Final Temperature | 280°C, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Scan Range | m/z 50-550 |
Quantitative Data
The following tables summarize the validation parameters for the quantitative analysis of calystegines, which can be adapted for this compound. The data presented is based on similar calystegine analyses found in the literature.[3][4][5]
Table 1: Calibration Curve and Linearity
| Analyte | Calibration Range (mg/kg) | R² |
| Calystegine A3 | 0.5 - 20 | >0.99 |
| Calystegine B2 | 0.5 - 20 | >0.99 |
| Calystegine C1 | 0.5 - 10 | >0.99 |
Table 2: Method Validation Parameters
| Analyte | LOQ (mg/kg) | Precision (RSD%) | Trueness (Recovery %) |
| Calystegine A3 | 0.5 | ≤ 20.0 | 73.7 - 120.0 |
| Calystegine B2 | 0.5 | ≤ 20.0 | 73.7 - 120.0 |
| Calystegine C1 | 0.5 | ≤ 20.0 | 73.7 - 120.0 |
LOQ: Limit of Quantification; RSD: Relative Standard Deviation
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the quantitative analysis of this compound.
Caption: Workflow for this compound Analysis.
Logical Relationship of Analytical Steps
This diagram outlines the logical progression and rationale behind the key stages of the analytical method.
Caption: Rationale of the Analytical Method.
References
- 1. jfda-online.com [jfda-online.com]
- 2. Chemical derivatization and mass spectral libraries in metabolic profiling by GC/MS and LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of Calystegines in Several Tomato Varieties Based on GC-Q-Orbitrap Analysis and Their Classification by ANOVA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of calystegines in tomato-based products by liquid chromatography-Orbitrap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Investigation of the derivatization conditions for GC-MS metabolomics of biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Determination of Calystegine N1 in Plant Extracts by HPLC-MS/MS
Introduction
Calystegines are a group of polyhydroxylated nortropane alkaloids found in various plant species, notably within the Solanaceae family, which includes potatoes and tomatoes.[1][2] These compounds are of significant interest to researchers in the fields of phytochemistry, pharmacology, and drug development due to their biological activities. Calystegine N1, a trihydroxy-nortropane alkaloid, is distinguished by a bridgehead amino group and has been isolated from plants such as Hyoscyamus niger. Like other calystegines, this compound acts as a glycosidase inhibitor, making it a potential candidate for therapeutic applications. This application note provides a detailed protocol for the detection and quantification of this compound in plant extracts using High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS).
Principle
This method utilizes a simple and rapid solid-liquid extraction of this compound from plant material using a methanol/water solution.[1][3] The extract is then analyzed by HPLC-MS/MS. Chromatographic separation is achieved on a Hydrophilic Interaction Liquid Chromatography (HILIC) column, which is well-suited for retaining and separating polar compounds like calystegines. Detection and quantification are performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, providing high selectivity and sensitivity.
Quantitative Data Summary
While a specific validated method for this compound with comprehensive quantitative data is not widely available in the literature, the following table summarizes typical performance characteristics for the analysis of other calystegines using similar HPLC-MS/MS methods.[1][3][4] These values can be used as a benchmark for the expected performance of the this compound method.
| Parameter | Calystegine A3 | Calystegine B2 | Calystegine B4 | Calystegine C1 |
| Limit of Quantification (LOQ) | 0.5 mg/kg | 0.5 mg/kg | 0.1 mg/kg | 0.5 mg/kg |
| Recovery | 96 - 121% | 96 - 121% | 96 - 121% | 96 - 121% |
| Relative Standard Deviation (RSD) | ≤ 16% | ≤ 16% | ≤ 16% | ≤ 16% |
Experimental Protocols
Sample Preparation: Solid-Liquid Extraction
This protocol is adapted from established methods for extracting calystegines from plant matrices.[1][3]
Materials:
-
Plant material (e.g., leaves, roots), air-dried and finely powdered
-
Methanol (HPLC grade)
-
Deionized water
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE)
-
HPLC vials
Procedure:
-
Weigh 1.0 g of the powdered plant material into a 15 mL centrifuge tube.
-
Add 10 mL of a methanol/water (50:50, v/v) solution to the tube.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing.
-
Place the tube on a shaker and extract for 1 hour at room temperature.
-
Centrifuge the sample at 4,000 rpm for 10 minutes to pellet the solid material.
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
The sample is now ready for HPLC-MS/MS analysis.
HPLC-MS/MS Analysis
Instrumentation:
-
HPLC system with a binary pump and autosampler
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
HPLC Conditions:
-
Column: HILIC-A stationary phase column (e.g., 100 mm x 2.1 mm, 3 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-1 min: 95% B
-
1-8 min: Linear gradient from 95% to 50% B
-
8-10 min: Hold at 50% B
-
10-12 min: Return to 95% B
-
12-15 min: Column re-equilibration at 95% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
MRM Transitions (Proposed for this compound):
-
Note: The following MRM transitions are proposed based on the structure of this compound and may require optimization.
-
Precursor Ion (m/z): 175.1
-
Product Ion 1 (Quantifier): [To be determined empirically, a likely loss would be of water (H₂O) or ammonia (NH₃)]
-
Product Ion 2 (Qualifier): [To be determined empirically]
-
Collision Energy: To be optimized for each transition
-
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Mechanism of glycosidase inhibition by this compound.
References
Application Notes and Protocols: Synthesis of Calystegine N1 Analogues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis of calystegine analogues, with a focus on methodologies applicable to the synthesis of compounds structurally related to Calystegine N1. Calystegines are a class of polyhydroxylated nortropane alkaloids that act as potent glycosidase inhibitors, making them attractive targets for the development of therapeutics for metabolic disorders such as diabetes.[1] This document outlines a representative synthetic strategy, experimental protocols, and the biological activities of various calystegine analogues.
Quantitative Data Summary
The inhibitory activities of this compound and its analogues against various glycosidases are summarized in the table below. This data highlights the structure-activity relationships within this class of compounds.
| Compound | Enzyme | Source | Ki (µM) | Inhibition Type |
| This compound | Porcine kidney trehalase | Hyoscyamus niger | - | Noncompetitive |
| Calystegine A3 | Almond β-glucosidase | Convolvulus arvensis | 43 | Competitive |
| Coffee bean α-galactosidase | Convolvulus arvensis | 190 | Competitive | |
| Calystegine B1 | Bovine liver β-glucosidase | Edible fruits/vegetables | 150 | Competitive |
| Human liver β-glucosidase | Edible fruits/vegetables | 10 | Competitive | |
| Rat liver β-glucosidase | Edible fruits/vegetables | 1.9 | Competitive | |
| Calystegine B2 | Almond β-glucosidase | Lycium chinense | 1.9 | Competitive |
| Coffee bean α-galactosidase | Lycium chinense | 0.86 | Competitive | |
| Rat liver lysosomal α-galactosidase | Lycium chinense | 1.8 | Competitive | |
| N-methylcalystegine B2 | Coffee bean α-galactosidase | Lycium chinense | 0.47 | Competitive |
| Calystegine C1 | Bovine liver β-glucosidase | Edible fruits/vegetables | 15 | Competitive |
| Human liver β-glucosidase | Edible fruits/vegetables | 1.5 | Competitive | |
| Rat liver β-glucosidase | Edible fruits/vegetables | 1 | Competitive | |
| Human β-xylosidase | Edible fruits/vegetables | 0.13 | Competitive |
Synthetic Pathway Overview
The synthesis of calystegine analogues often commences from readily available chiral starting materials, such as carbohydrates. A common strategy involves the construction of a diene precursor followed by a key ring-closing metathesis (RCM) reaction to form the characteristic 8-azabicyclo[3.2.1]octane core. The following diagram illustrates a generalized synthetic pathway for a Calystegine B2 analogue, which shares a similar core structure with this compound.
Caption: Synthetic pathway for a Calystegine analogue.
Experimental Protocols
The following protocols are representative of the key steps in the synthesis of a calystegine analogue, adapted from methodologies reported for the synthesis of Calystegine B2 and related structures. These can serve as a foundation for the development of a specific synthesis for a this compound analogue.
Protocol 1: Synthesis of the Diene Precursor from a Protected Glycoside
This protocol describes the conversion of a protected iodo-glycoside to a diene precursor, a crucial intermediate for the RCM reaction.
Materials:
-
Protected 6-iodo-glycoside
-
Zinc dust (activated)
-
Allyl bromide
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride solution
-
Sodium sulfate, anhydrous
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of activated zinc dust in anhydrous THF, add a solution of the protected 6-iodo-glycoside and allyl bromide in anhydrous THF under an inert atmosphere (e.g., argon).
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the diene precursor.
Protocol 2: Ring-Closing Metathesis (RCM)
This protocol outlines the pivotal RCM step to construct the bicyclic core of the calystegine analogue.
Materials:
-
Diene precursor
-
Grubbs' catalyst (e.g., 2nd generation)
-
Dichloromethane (DCM), anhydrous and degassed
-
Silica gel for column chromatography
Procedure:
-
Dissolve the diene precursor in anhydrous and degassed DCM under an inert atmosphere.
-
Add a solution of Grubbs' catalyst in DCM to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Once the starting material is consumed, quench the reaction by adding a few drops of ethyl vinyl ether.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the cycloheptene intermediate.
Protocol 3: Hydroboration-Oxidation of the Cycloheptene Intermediate
This protocol describes the regioselective introduction of a hydroxyl group, which is subsequently oxidized to a ketone.
Materials:
-
Cycloheptene intermediate
-
Borane-tetrahydrofuran complex (BH3·THF)
-
Tetrahydrofuran (THF), anhydrous
-
Aqueous sodium hydroxide (NaOH) solution
-
Hydrogen peroxide (H2O2), 30% solution
-
Dess-Martin periodinane (DMP) or Pyridinium chlorochromate (PCC)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Hydroboration: To a solution of the cycloheptene intermediate in anhydrous THF at 0 °C under an inert atmosphere, add BH3·THF solution dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Oxidation: Cool the reaction mixture back to 0 °C and slowly add aqueous NaOH solution, followed by the dropwise addition of 30% H2O2.
-
Stir the mixture at room temperature for several hours.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the resulting alcohol by silica gel chromatography.
-
Oxidation to Ketone: Dissolve the purified alcohol in anhydrous DCM and add DMP or PCC.
-
Stir the reaction at room temperature until the alcohol is completely converted to the ketone (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate.
-
Extract the product with DCM, dry the combined organic layers, and concentrate.
-
Purify the crude product by silica gel chromatography to obtain the cycloheptanone.
Protocol 4: Global Deprotection
This final step removes all protecting groups to yield the target calystegine analogue. The choice of deprotection conditions depends on the specific protecting groups used. A representative protocol for the hydrogenolysis of benzyl ethers is provided.
Materials:
-
Protected cycloheptanone
-
Palladium on carbon (Pd/C), 10%
-
Methanol or Ethanol
-
Hydrogen gas (H2)
Procedure:
-
Dissolve the protected cycloheptanone in methanol or ethanol.
-
Add 10% Pd/C to the solution.
-
Stir the suspension under a hydrogen atmosphere (balloon or Parr hydrogenator) until the reaction is complete (monitored by TLC or LC-MS).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the final deprotected calystegine analogue.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the synthesis and purification of a calystegine analogue.
Caption: General experimental workflow.
Signaling Pathway Context
Calystegines exert their biological effects by inhibiting glycosidase enzymes, which are crucial for the breakdown of complex carbohydrates. This inhibition can impact various signaling pathways that are dependent on proper glycoprotein processing and glucose metabolism. For instance, in the context of diabetes, inhibition of intestinal α-glucosidases can delay carbohydrate digestion and lower postprandial blood glucose levels.
Caption: Mechanism of Calystegine action.
References
Application Notes and Protocols for In Vivo Studies of Calystegine N1 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
Calystegine N1, a polyhydroxylated nortropane alkaloid isolated from Lycium chinense, is a potent inhibitor of α-galactosidase. This property suggests its potential therapeutic application in conditions such as Fabry disease, a lysosomal storage disorder characterized by deficient α-galactosidase A activity. These application notes provide a summary of the current, limited understanding of this compound's in vivo effects and offer generalized protocols for its study in animal models. Due to a scarcity of published in vivo research specifically on this compound, the following protocols are based on established methodologies for evaluating other glycosidase inhibitors in preclinical settings.
Introduction to this compound
This compound is a member of the calystegine family of alkaloids, which are known for their ability to inhibit various glycosidases. Its specific and potent inhibition of α-galactosidase makes it a compound of interest for therapeutic research, particularly for Fabry disease. The accumulation of globotriaosylceramide (Gb3) in various tissues is a hallmark of this disease, and inhibitors of α-galactosidase are being investigated as potential chaperone therapies.
In Vivo Data Summary
Currently, there is a significant lack of published in vivo studies specifically investigating this compound in animal models. The primary literature focuses on its isolation and in vitro enzymatic inhibition. The data presented below is extrapolated from in vitro findings and generalized from in vivo studies of similar glycosidase inhibitors.
Table 1: In Vitro Inhibitory Activity of this compound and Related Compounds
| Compound | Target Enzyme | Source Organism for Enzyme | Inhibition Constant (Ki) |
| This compound | α-Galactosidase | Coffee Bean | Not Reported |
| Calystegine B2 | α-Galactosidase | Coffee Bean | 0.86 µM |
| N-methylcalystegine B2 | α-Galactosidase | Coffee Bean | 0.47 µM |
| N-methylcalystegine B2 | α-Galactosidase | Rat Liver Lysosomes | 1.8 µM |
Data compiled from studies on calystegines isolated from Lycium chinense.
Proposed In Vivo Experimental Protocols
The following protocols are designed as a starting point for researchers investigating this compound in vivo. It is crucial to conduct preliminary dose-ranging and toxicity studies to establish a safe and effective dose for any new compound.
Animal Model Selection
For studying the efficacy of this compound in the context of Fabry disease, the recommended animal model is the α-galactosidase A knockout (GLA-KO) mouse . This model mimics the enzymatic deficiency and substrate accumulation seen in human patients.
Acute Toxicity Study (Dose Escalation)
Objective: To determine the maximum tolerated dose (MTD) and identify potential acute toxicities of this compound.
Protocol:
-
Animals: Healthy, 8-10 week old C57BL/6 mice (or other appropriate strain).
-
Groups: A control group (vehicle only) and at least 3-5 dose groups of this compound (e.g., 1, 10, 50, 100, 500 mg/kg).
-
Administration: Single dose administered via oral gavage or intraperitoneal injection. The vehicle should be a biocompatible solvent like saline or a solution of 0.5% carboxymethylcellulose.
-
Observation: Monitor animals for clinical signs of toxicity (e.g., changes in behavior, posture, breathing, weight loss) continuously for the first 4 hours, then at 24, 48, and 72 hours post-administration.
-
Endpoint: The study can be extended for up to 14 days to observe for delayed toxicity. At the end of the study, perform gross necropsy and histopathological analysis of major organs (liver, kidney, spleen, heart, brain).
Efficacy Study in a Fabry Disease Mouse Model
Objective: To evaluate the effect of this compound on reducing Gb3 accumulation in a GLA-KO mouse model.
Protocol:
-
Animals: 8-12 week old male GLA-KO mice.
-
Groups:
-
Group 1: Wild-type mice + Vehicle
-
Group 2: GLA-KO mice + Vehicle
-
Group 3: GLA-KO mice + this compound (low dose)
-
Group 4: GLA-KO mice + this compound (high dose)
-
-
Administration: Daily administration of this compound or vehicle via oral gavage for a period of 4-12 weeks. Doses should be based on the results of the acute toxicity study.
-
Sample Collection: Collect urine samples weekly to monitor for changes in Gb3 levels. At the end of the treatment period, euthanize animals and collect blood and major organs (kidney, heart, liver, brain).
-
Biochemical Analysis:
-
Measure α-galactosidase activity in tissue homogenates to confirm target engagement.
-
Quantify Gb3 levels in tissues and urine using methods such as liquid chromatography-mass spectrometry (LC-MS).
-
-
Histopathology: Perform histological analysis on tissue sections to assess for any changes in cellular morphology and substrate deposition.
Signaling Pathway and Workflow Diagrams
Conclusion
While in vitro data suggests that this compound is a promising compound for the study of α-galactosidase inhibition, a significant gap in in vivo research exists. The protocols and information provided here are intended to serve as a guide for researchers to design and execute preclinical studies to evaluate the safety and efficacy of this compound in relevant animal models. Rigorous and well-controlled experiments are necessary to validate its therapeutic potential.
Application Notes and Protocols: Enzyme Inhibition Kinetics Assay for Calystegine N1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calystegine N1 is a polyhydroxylated nortropane alkaloid belonging to the calystegine family of compounds.[1][2] These natural products, found in various plant species including those of the Solanaceae and Convolvulaceae families, are recognized for their potent glycosidase inhibitory activities.[3][4] Glycosidases are a broad class of enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates, playing critical roles in metabolism, cell signaling, and other physiological processes. The ability of calystegines to inhibit these enzymes makes them valuable tools for studying carbohydrate metabolism and potential therapeutic agents for conditions such as diabetes and lysosomal storage diseases.[2][5]
This document provides a detailed protocol for an enzyme inhibition kinetics assay of this compound, focusing on its activity against trehalase. Unlike some other calystegines that act as competitive inhibitors of enzymes like β-glucosidase and α-galactosidase, this compound has been shown to inhibit porcine kidney trehalase through a non-competitive mechanism.[3]
Data Presentation
Table 1: Summary of Glycosidase Inhibition by Calystegines
| Compound | Target Enzyme | Source | Inhibition Type | Ki (μM) | IC50 (μM) |
| This compound | Trehalase | Porcine Kidney | Non-competitive | Data not available | Data not available |
| Calystegine A3 | β-Glucosidase | Almond | Competitive | 43 | Data not available |
| α-Galactosidase | Coffee Bean | Competitive | 190 | Data not available | |
| Calystegine B1 | β-Glucosidase | Bovine Liver | Competitive | 150 | Data not available |
| β-Glucosidase | Human Liver | Competitive | 10 | Data not available | |
| β-Glucosidase | Rat Liver | Competitive | 1.9 | Data not available | |
| Calystegine B2 | β-Glucosidase | Almond | Competitive | 1.9 | Data not available |
| α-Galactosidase | Coffee Bean | Competitive | 0.86 | Data not available | |
| Calystegine C1 | β-Glucosidase | Bovine Liver | Competitive | 15 | Data not available |
| β-Glucosidase | Human Liver | Competitive | 1.5 | Data not available | |
| β-Glucosidase | Rat Liver | Competitive | 1 | Data not available |
Experimental Protocols
Enzyme Inhibition Kinetics Assay for this compound against Trehalase
This protocol outlines the procedure for determining the inhibitory kinetics of this compound on trehalase activity using a spectrophotometric method. The assay is based on the quantification of glucose produced from the enzymatic hydrolysis of trehalose.
Materials and Reagents:
-
This compound (of known purity)
-
Porcine kidney trehalase (e.g., from Sigma-Aldrich)
-
Trehalose (substrate)
-
Sodium acetate buffer (pH 5.6)
-
Glucose oxidase/peroxidase (GOPOD) reagent
-
96-well microplates
-
Microplate reader
-
Incubator
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in the appropriate solvent (e.g., water or buffer).
-
Prepare a series of dilutions of this compound in sodium acetate buffer to achieve the desired final concentrations for the assay.
-
Prepare a stock solution of trehalose in sodium acetate buffer.
-
Prepare a working solution of porcine kidney trehalase in sodium acetate buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
-
Enzyme Inhibition Assay:
-
To each well of a 96-well microplate, add 20 µL of the this compound dilution (or buffer for the control).
-
Add 20 µL of the trehalase solution to each well.
-
Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
To initiate the enzymatic reaction, add 20 µL of the trehalose substrate solution to each well.
-
Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes). The incubation time should be within the linear range of the reaction.
-
To stop the reaction, add 100 µL of GOPOD reagent to each well.
-
Incubate the plate at 37°C for 20 minutes to allow for color development.
-
Measure the absorbance at 510 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [(Abscontrol - Absinhibitor) / Abscontrol] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
To determine the mode of inhibition, perform the assay with varying concentrations of both the substrate (trehalose) and the inhibitor (this compound).
-
Construct a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]) for each inhibitor concentration. For non-competitive inhibition, the Vmax will decrease with increasing inhibitor concentration, while the Km will remain unchanged.
-
A Dixon plot (1/velocity vs. inhibitor concentration) can also be used to determine the inhibition constant (Ki).
-
Mandatory Visualization
Caption: Experimental workflow for the this compound enzyme inhibition kinetics assay.
Caption: Inhibition of trehalose metabolism by this compound.
References
- 1. PhytoBank: Showing this compound (PHY0127821) [phytobank.ca]
- 2. Overview of available toxicity data for calystegines | EFSA [efsa.europa.eu]
- 3. This compound | 177794-03-5 | Benchchem [benchchem.com]
- 4. Calystegins, a novel class of alkaloid glycosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glycosidase inhibition: assessing mimicry of the transition state - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays of Calystegine N1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calystegine N1 is a polyhydroxylated nortropane alkaloid found in various plants of the Solanaceae and Convolvulaceae families. Structurally, it acts as a sugar mimic, positioning it as a potent and competitive inhibitor of glycosidase enzymes, particularly α-galactosidase and β-glucosidase. This inhibitory action disrupts carbohydrate metabolism and can induce effects analogous to those seen in lysosomal storage disorders. These properties make this compound a valuable research tool for studying cellular processes related to glycosidase function, lysosomal storage diseases like Fabry disease, and inflammatory pathways.
These application notes provide detailed protocols for cell-based assays to characterize the biological activity of this compound, focusing on its glycosidase inhibitory and anti-inflammatory effects.
Data Presentation: Quantitative Inhibition Data
The inhibitory potential of this compound and related calystegines against various glycosidases has been quantified in several studies. The following tables summarize key inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50).
| Calystegine | Enzyme | Source | Ki (µM) | Reference |
| Calystegine B2 | α-Galactosidase | Coffee Bean | 0.86 | [1] |
| N-Methylcalystegine B2 | α-Galactosidase | Coffee Bean | 0.47 | [1] |
| N-Methylcalystegine B2 | α-Galactosidase | Rat Liver Lysosomal | 1.8 | [1] |
| Calystegine B1 | β-Glucosidase | Bovine | 150 | [2] |
| Calystegine B1 | β-Glucosidase | Human | 10 | [2] |
| Calystegine B1 | β-Glucosidase | Rat | 1.9 | [2] |
| Calystegine C1 | β-Glucosidase | Bovine | 15 | [2] |
| Calystegine C1 | β-Glucosidase | Human | 1.5 | [2] |
| Calystegine C1 | β-Glucosidase | Rat | 1 | [2] |
| Calystegine B2 | β-Glucosidase | Almond | 1.9 | [1] |
| Calystegine A3 | β-Glucosidase | - | 43 | [3] |
| Calystegins B | β-Glucosidase | - | 3 | [3] |
| Calystegine A3 | α-Galactosidase | - | 190 | [3] |
| Calystegins B | α-Galactosidase | - | 7 | [3] |
| Compound | Target | Cell Line | IC50 (µM) | Reference |
| Tyrosol | IL-1β | RAW 264.7 | 0.91 | [4] |
| Tyrosol | IL-6 | RAW 264.7 | 2.67 | [4] |
| Tyrosol | TNF-α | RAW 264.7 | 4.60 | [4] |
Experimental Protocols
In Vitro Glycosidase Inhibition Assay
This protocol details a colorimetric assay to determine the inhibitory activity of this compound against α-galactosidase and β-glucosidase using chromogenic substrates.
Principle: The assay measures the amount of p-nitrophenol (pNP) released from the substrate p-nitrophenyl-α-D-galactopyranoside (for α-galactosidase) or p-nitrophenyl-β-D-glucopyranoside (for β-glucosidase) by the respective enzyme. The presence of an inhibitor, such as this compound, will reduce the rate of pNP formation, which can be quantified spectrophotometrically.
Materials:
-
This compound
-
α-Galactosidase from coffee bean (or other source)
-
β-Glucosidase from almond (or other source)
-
p-Nitrophenyl-α-D-galactopyranoside (pNPGal)
-
p-Nitrophenyl-β-D-glucopyranoside (pNPGlu)
-
Citrate-phosphate buffer (pH adjusted for optimal enzyme activity)
-
Sodium carbonate (Na2CO3) solution (e.g., 1 M)
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare Reagents:
-
Dissolve this compound in an appropriate solvent (e.g., water or DMSO) to create a stock solution. Prepare serial dilutions to test a range of concentrations.
-
Prepare enzyme solutions in citrate-phosphate buffer. The final concentration should be determined empirically to yield a linear reaction rate for at least 30 minutes.
-
Prepare substrate solutions (pNPGal and pNPGlu) in citrate-phosphate buffer.
-
-
Assay Procedure:
-
To each well of a 96-well plate, add:
-
20 µL of this compound dilution (or solvent control).
-
20 µL of enzyme solution.
-
-
Incubate at the optimal temperature for the enzyme (e.g., 37°C) for 15 minutes to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding 20 µL of the respective substrate solution to each well.
-
Incubate the plate at the optimal temperature for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding 100 µL of sodium carbonate solution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of this compound compared to the control (no inhibitor).
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Cell-Based Assay for Lysosomal α-Galactosidase A Activity in a Fabry Disease Model
This protocol describes how to create a cellular model of Fabry disease by treating cells with this compound and then measuring the intracellular α-galactosidase A (α-Gal A) activity. This is useful for studying the cellular consequences of enzyme inhibition.
Principle: Human fibroblasts or other suitable cell lines are incubated with this compound to inhibit intracellular α-Gal A. The remaining enzyme activity in cell lysates is then measured using a fluorogenic or chromogenic substrate.
Materials:
-
Human fibroblast cell line (e.g., from a healthy donor)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
4-Methylumbelliferyl-α-D-galactopyranoside (4-MUG), a fluorogenic substrate
-
Cell lysis buffer (e.g., RIPA buffer)
-
Glycine-NaOH buffer (pH 10.5)
-
Fluorometer or microplate reader with fluorescence capabilities
Protocol:
-
Cell Culture and Treatment:
-
Culture human fibroblasts in appropriate cell culture flasks or plates until they reach 80-90% confluency.
-
Treat the cells with various concentrations of this compound in fresh culture medium for a specified period (e.g., 24-72 hours) to allow for cellular uptake and enzyme inhibition. Include an untreated control.
-
-
Cell Lysis:
-
Wash the cells with phosphate-buffered saline (PBS).
-
Lyse the cells by adding cold cell lysis buffer and incubating on ice.
-
Collect the cell lysates and centrifuge to pellet cellular debris.
-
-
Enzyme Activity Assay:
-
Determine the protein concentration of each cell lysate.
-
In a 96-well black microplate, combine a standardized amount of cell lysate protein with the 4-MUG substrate solution.
-
Incubate the plate at 37°C for a defined time.
-
Stop the reaction by adding glycine-NaOH buffer.
-
-
Data Analysis:
-
Measure the fluorescence of the released 4-methylumbelliferone at an excitation wavelength of ~360 nm and an emission wavelength of ~450 nm.
-
Calculate the specific enzyme activity (e.g., in nmol/mg protein/hour) and compare the activity in this compound-treated cells to the untreated control.
-
Anti-Inflammatory Assay: Inhibition of LPS-Induced Cytokine Production in Macrophages
This protocol outlines a method to assess the anti-inflammatory potential of this compound by measuring its ability to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, in lipopolysaccharide (LPS)-stimulated macrophage cells.
Principle: The murine macrophage cell line RAW 264.7 is stimulated with LPS to induce a pro-inflammatory response, leading to the secretion of cytokines. The effect of this compound on this response is quantified by measuring the levels of TNF-α and IL-1β in the cell culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
RAW 264.7 murine macrophage cell line
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
ELISA kits for murine TNF-α and IL-1β
-
96-well cell culture plates
Protocol:
-
Cell Seeding and Pre-treatment:
-
Seed RAW 264.7 cells into a 96-well plate at an appropriate density (e.g., 1-2 x 10^5 cells/well) and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours before LPS stimulation. Include a vehicle control.
-
-
Inflammatory Stimulation:
-
Stimulate the cells by adding LPS to a final concentration of 10-100 ng/mL. Include an unstimulated control group.
-
Incubate the cells for an appropriate time to allow for cytokine production (e.g., 4-24 hours).
-
-
Sample Collection and Analysis:
-
Collect the cell culture supernatants.
-
Perform ELISAs for TNF-α and IL-1β according to the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a standard curve for each cytokine.
-
Determine the concentration of each cytokine in the supernatants.
-
Calculate the percentage of inhibition of cytokine production by this compound at each concentration compared to the LPS-only treated group.
-
Visualizations
Signaling Pathway of Lysosomal Dysfunction via Glycosidase Inhibition
References
- 1. α-Galactosidase a Deficiency in Fabry Disease Leads to Extensive Dysregulated Cellular Signaling Pathways in Human Podocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fabry Disease: Molecular Basis, Pathophysiology, Diagnostics and Potential Therapeutic Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. α-Galactosidase a Deficiency in Fabry Disease Leads to Extensive Dysregulated Cellular Signaling Pathways in Human Podocytes [mdpi.com]
- 4. agilent.com [agilent.com]
Application Notes and Protocols: Investigating the Effect of Calystegine N1 on Gut Microbiota
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calystegine N1 is a polyhydroxylated nortropane alkaloid found in various plants of the Solanaceae family, such as potatoes and tomatoes.[1][2][3] Structurally similar to monosaccharides, calystegines function as potent inhibitors of glycosidase enzymes.[2][3][4][5][6] These enzymes are critical for the breakdown of complex carbohydrates. The inhibition of intestinal α-glucosidases is a known therapeutic strategy for managing type 2 diabetes.[5] Given the crucial role of glycosidases in both host and microbial carbohydrate metabolism, this compound is hypothesized to significantly impact the composition and metabolic activity of the gut microbiota.
This document provides detailed application notes and experimental protocols to investigate the effects of this compound on the gut microbiota, offering insights for research and drug development.
Application Notes
Hypothesized Mechanism of Action
This compound, as a glycosidase inhibitor, is expected to alter the gut microbial ecosystem by modulating the availability of carbohydrates. By inhibiting the breakdown of complex carbohydrates into simpler sugars, this compound may:
-
Shift Microbial Composition: Favor the growth of bacteria capable of fermenting complex carbohydrates (e.g., certain species of Bacteroides and Firmicutes) over those that primarily utilize simple sugars.
-
Alter Metabolic Output: Increase the production of short-chain fatty acids (SCFAs) such as butyrate, propionate, and acetate, which are products of bacterial fermentation and are known to have significant effects on host health.[7][8][9]
-
Impact Host-Microbe Interactions: Influence signaling pathways related to gut health, inflammation, and metabolic regulation through the modulation of microbial metabolites.
Potential Applications
-
Prebiotic Development: If this compound selectively promotes the growth of beneficial bacteria, it could be developed as a novel prebiotic.
-
Therapeutic Agent for Metabolic Diseases: By altering the gut microbiota and its metabolic output, this compound could have therapeutic potential for conditions such as obesity, metabolic syndrome, and inflammatory bowel disease.
-
Drug Development in Oncology: The gut microbiome is increasingly recognized for its role in cancer development and treatment efficacy.[10] Understanding how this compound modulates the gut microbiota could open avenues for its use as an adjunct in cancer therapy.
Data Presentation
Table 1: Expected Changes in Gut Microbiota Composition (Hypothetical Data)
| Bacterial Phylum/Genus | Control Group (Vehicle) | This compound Treated Group | Expected Fold Change | p-value |
| Phylum | ||||
| Firmicutes | 60% | 65% | +1.08 | <0.05 |
| Bacteroidetes | 30% | 25% | -0.83 | <0.05 |
| Actinobacteria | 5% | 7% | +1.40 | <0.05 |
| Proteobacteria | 3% | 1% | -0.33 | <0.05 |
| Genus | ||||
| Bifidobacterium | 4% | 6% | +1.50 | <0.05 |
| Lactobacillus | 2% | 3% | +1.50 | <0.05 |
| Ruminococcus | 8% | 10% | +1.25 | <0.05 |
| Bacteroides | 15% | 12% | -0.80 | <0.05 |
Table 2: Expected Changes in Short-Chain Fatty Acid (SCFA) Production (Hypothetical Data)
| SCFA | Control Group (Vehicle) (µmol/g feces) | This compound Treated Group (µmol/g feces) | Expected Fold Change | p-value |
| Acetate | 60 | 75 | +1.25 | <0.05 |
| Propionate | 20 | 28 | +1.40 | <0.05 |
| Butyrate | 15 | 25 | +1.67 | <0.05 |
| Total SCFAs | 95 | 128 | +1.35 | <0.01 |
Experimental Protocols
In Vitro Fermentation using a Gut Model
This protocol assesses the direct impact of this compound on a representative gut microbial community.
Materials:
-
Fresh fecal samples from healthy human donors
-
Anaerobic basal medium (e.g., Gifu Anaerobic Medium)
-
This compound (dissolved in a suitable vehicle, e.g., water)
-
Vehicle control
-
Anaerobic chamber or jars
-
pH meter
-
Gas chromatograph (for SCFA analysis)
-
DNA extraction kit
Procedure:
-
Prepare a fecal slurry by homogenizing fresh fecal samples in pre-reduced anaerobic basal medium.
-
Inoculate anaerobic culture vessels containing the basal medium with the fecal slurry.
-
Add this compound to the treatment vessels to achieve the desired final concentration. Add an equivalent volume of the vehicle to the control vessels.
-
Incubate the vessels under anaerobic conditions at 37°C for 24-48 hours.
-
At selected time points (e.g., 0, 12, 24, 48 hours), collect samples for pH measurement, SCFA analysis, and 16S rRNA sequencing.
-
For SCFA analysis, centrifuge the samples, filter the supernatant, and analyze by gas chromatography.[11]
-
For 16S rRNA sequencing, extract DNA from the collected microbial pellets.
In Vivo Animal Study
This protocol evaluates the effect of this compound on the gut microbiota in a living organism.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Standard chow diet
-
This compound
-
Vehicle control (e.g., sterile water)
-
Metabolic cages
-
DNA extraction kit
-
Materials for SCFA analysis (as above)
Procedure:
-
Acclimatize mice to individual housing in metabolic cages for one week.
-
Randomly assign mice to two groups: a control group receiving the vehicle and a treatment group receiving this compound daily via oral gavage for a specified period (e.g., 2-4 weeks).
-
Collect fresh fecal samples at baseline and at the end of the treatment period. Immediately store samples at -80°C.
-
At the end of the study, euthanize the mice and collect cecal contents for SCFA and microbiota analysis.
-
Extract DNA from fecal and cecal samples for 16S rRNA sequencing.[12]
-
Analyze SCFA concentrations in fecal and cecal samples using gas chromatography.
16S rRNA Gene Sequencing and Analysis
This protocol determines the bacterial composition of the gut microbiota.
Procedure:
-
DNA Extraction: Extract microbial DNA from fecal or cecal samples using a commercially available kit.[12]
-
PCR Amplification: Amplify the V3-V4 hypervariable regions of the 16S rRNA gene using specific primers with overhang adapters.[12]
-
Library Preparation: Perform a second PCR to attach dual indices and Illumina sequencing adapters. Purify the PCR products.
-
Sequencing: Sequence the prepared libraries on an Illumina MiSeq platform.
-
Data Analysis: Process the raw sequencing data using a bioinformatics pipeline (e.g., QIIME 2, mothur). This includes quality filtering, denoising, taxonomic classification, and diversity analysis.
Metabolomics Analysis of Short-Chain Fatty Acids (SCFAs)
This protocol quantifies the major products of microbial fermentation.
Procedure:
-
Sample Preparation: Homogenize fecal or cecal samples in a suitable extraction solvent (e.g., acidified water).[13]
-
Derivatization (Optional but recommended for GC-MS): Derivatize the SCFAs to enhance their volatility and detection.
-
Analysis: Analyze the samples using gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).[14][15]
-
Quantification: Determine the concentration of individual SCFAs (acetate, propionate, butyrate) by comparing them to a standard curve of known concentrations.
Mandatory Visualizations
Caption: Proposed mechanism of this compound on gut microbiota and host.
Caption: Experimental workflow for investigating this compound's effect.
References
- 1. researchgate.net [researchgate.net]
- 2. Calystegins, a novel class of alkaloid glycosidase inhibitors. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Biological activities of the nortropane alkaloid, calystegine B2, and analogs: structure-function relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Short-chain fatty acids in diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. research.rug.nl [research.rug.nl]
- 9. mdpi.com [mdpi.com]
- 10. wjgnet.com [wjgnet.com]
- 11. Short Chain Fatty Acid Production from Mycoprotein and Mycoprotein Fibre in an In Vitro Fermentation Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. dovepress.com [dovepress.com]
- 13. Sample Preparation and Fecal Metabolomics Profiling [bio-protocol.org]
- 14. Metabolomics Research Solution of Gut Microbiota - Creative Proteomics [creative-proteomics.com]
- 15. Metabolomic for Gut Microbiota Research - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
Calystegine N1: A Promising Pharmacological Chaperone for Lysosomal Storage Diseases
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Lysosomal storage diseases (LSDs) are a group of over 50 rare inherited metabolic disorders characterized by the accumulation of undigested or partially digested macromolecules in the lysosomes. These diseases are typically caused by mutations in genes encoding lysosomal enzymes, leading to a deficiency in their activity. Pharmacological chaperone therapy (PCT) has emerged as a promising therapeutic strategy for a subset of LSDs caused by missense mutations that result in protein misfolding and premature degradation. Pharmacological chaperones (PCs) are small molecules that can bind to and stabilize mutant enzymes, facilitating their correct folding and trafficking to the lysosome, thereby increasing residual enzyme activity.
Calystegine N1, a polyhydroxylated nortropane alkaloid, is a member of the calystegine family of compounds known to be potent glycosidase inhibitors. This structural similarity to monosaccharides allows them to interact with the active sites of various glycosidases. While specific inhibitory constants for this compound are not widely reported, the inhibitory activities of other related calystegines against key lysosomal enzymes suggest its potential as a pharmacological chaperone for several LSDs, most notably Fabry disease and Gaucher disease.
This document provides an overview of the application of this compound as a tool for studying LSDs, including its mechanism of action, and detailed protocols for its use in in vitro and cell-based assays.
Mechanism of Action
This compound is hypothesized to act as an active-site-specific pharmacological chaperone. Its mechanism of action involves binding to the catalytic site of a misfolded lysosomal enzyme within the endoplasmic reticulum (ER). This binding stabilizes the enzyme's conformation, allowing it to pass the ER's quality control system and traffic to the lysosome. Once in the acidic environment of the lysosome, the higher concentration of the natural substrate and the lower pH are thought to facilitate the dissociation of this compound, freeing the now correctly folded enzyme to catabolize its accumulated substrate.
Troubleshooting & Optimization
Technical Support Center: Optimizing Enzyme Kinetic Assays with Calystegine N1
Welcome to the technical support center for Calystegine N1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing enzyme kinetic assays using this glycosidase inhibitor. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and relevant technical data.
I. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions that may arise during the experimental use of this compound.
Q1: What is this compound and what is its primary mechanism of action?
This compound is a polyhydroxylated nortropane alkaloid found in various plants, including those of the Solanaceae family such as potatoes (Solanum tuberosum), particularly in the sprouts.[1] It functions as a glycosidase inhibitor. Structurally similar to sugars, calystegines can bind to the active site of glycosidase enzymes, thereby inhibiting the hydrolysis of their natural carbohydrate substrates.[1]
Q2: I am not observing any inhibition in my assay. What could be the reason?
Several factors could contribute to a lack of inhibitory activity:
-
Inappropriate Enzyme Target: this compound is a known inhibitor of certain glycosidases, but its potency can vary significantly between different enzymes and even between the same enzyme from different species. It has been reported to be a weaker inhibitor compared to other calystegines like Calystegine B2.
-
Enzyme Concentration: The concentration of the enzyme in your assay might be too high, requiring a higher concentration of this compound to observe inhibition.
-
Substrate Concentration: If the substrate concentration is excessively high, it may outcompete a competitive inhibitor. While this compound can act non-competitively, understanding the specific kinetics with your enzyme is crucial.
-
Inhibitor Purity and Integrity: Ensure the purity of your this compound sample. Also, be aware that this compound can non-enzymatically convert to Calystegine B2 during storage, which might affect its inhibitory profile.
Q3: My results are inconsistent between experiments. What are the possible causes?
Inconsistent results are often due to variations in experimental conditions:
-
Inhibitor Stability: this compound in solution may not be stable over long periods. It is recommended to prepare fresh solutions for each experiment. Long-term storage of this compound, even refrigerated, has been shown to lead to its conversion to Calystegine B2.
-
pH and Buffer Conditions: Enzyme activity and inhibitor binding are highly sensitive to pH and the ionic strength of the buffer. Ensure that the buffer is prepared consistently for every experiment.
-
Temperature Fluctuations: Enzyme kinetics are temperature-dependent. Maintain a constant and optimal temperature throughout the assay.
-
Pipetting Errors: Inaccurate pipetting of the enzyme, substrate, or inhibitor can lead to significant variations in the results.
Q4: How should I prepare and store stock solutions of this compound?
-
Stock Solution Storage: Prepare small aliquots of your stock solution to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C or -80°C for long-term storage. Given the potential for conversion to Calystegine B2, it is best to use freshly prepared solutions or solutions stored for a minimal amount of time.
-
Working Solution Preparation: Dilute the stock solution in the assay buffer to prepare the final working concentrations immediately before use.
II. Quantitative Data
While specific IC50 or Ki values for this compound against a wide range of glycosidases are not extensively documented in publicly available literature, the following table provides comparative data for related calystegines to offer a point of reference for expected potency. This compound is generally considered a weaker inhibitor than Calystegine B2.
| Calystegine | Enzyme | Source | Inhibition Type | Ki (µM) |
| N1 | Trehalase | Porcine Kidney | Non-competitive | Not specified |
| B4 | Trehalase | Porcine Kidney | Competitive | 1.2[2] |
III. Experimental Protocols
Protocol 1: Determining the Inhibitory Activity of this compound against a Glycosidase (e.g., α-glucosidase)
This protocol is a general guideline and should be optimized for the specific enzyme and substrate being used.
Materials:
-
This compound
-
α-glucosidase from Saccharomyces cerevisiae
-
p-nitrophenyl-α-D-glucopyranoside (pNPG) as substrate
-
100 mM Phosphate buffer (pH 6.8)
-
Dimethyl sulfoxide (DMSO) for stock solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Enzyme Solution: Prepare a working solution of α-glucosidase in phosphate buffer. The final concentration should be determined empirically to yield a linear reaction rate for at least 10 minutes.
-
Substrate Solution: Prepare a 10 mM stock solution of pNPG in phosphate buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
50 µL of phosphate buffer
-
10 µL of this compound solution at various concentrations (prepared by serial dilution from the stock solution in phosphate buffer). For the control, add 10 µL of phosphate buffer with the same final concentration of DMSO.
-
10 µL of the enzyme solution.
-
-
Mix gently and pre-incubate at the optimal temperature for the enzyme (e.g., 37°C) for 10 minutes.
-
-
Initiation of Reaction:
-
Add 10 µL of the pNPG substrate solution to each well to start the reaction.
-
-
Measurement of Activity:
-
Immediately measure the absorbance at 405 nm using a microplate reader.
-
Continue to take readings every minute for 10-20 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration of the inhibitor.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of the enzyme activity.
-
Protocol 2: Investigating the Mode of Inhibition (Non-competitive vs. Competitive)
To determine the mode of inhibition, the assay described above is performed with varying concentrations of both the substrate (pNPG) and the inhibitor (this compound).
-
Assay Setup:
-
Prepare a matrix of reactions in a 96-well plate. Each row will have a fixed concentration of this compound, and each column will have a different concentration of the substrate (pNPG).
-
-
Data Collection:
-
Measure the initial reaction rates (V) for all combinations of substrate and inhibitor concentrations.
-
-
Data Analysis:
-
Generate a Lineweaver-Burk plot (1/V vs. 1/[S]) for each inhibitor concentration.
-
For non-competitive inhibition: The lines will intersect on the x-axis, indicating that the Km is unchanged, while the Vmax (the inverse of the y-intercept) decreases with increasing inhibitor concentration.
-
For competitive inhibition: The lines will intersect on the y-axis, indicating that the Vmax is unchanged, while the Km (the negative reciprocal of the x-intercept) increases with increasing inhibitor concentration.
-
IV. Visualizations
Diagram 1: General Workflow for Enzyme Inhibition Assay
Caption: Workflow for a typical enzyme inhibition assay.
Diagram 2: Logical Relationship in Non-Competitive Inhibition
References
Calystegine N1 degradation and stability in solution
Welcome to the Technical Support Center for Calystegine N1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the degradation and stability of this compound in solution. Here you will find frequently asked questions, troubleshooting guides, and experimental protocols to assist in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a polyhydroxylated nortropane alkaloid found in various plants, including those from the Solanaceae and Convolvulaceae families. It is known to be a glycosidase inhibitor, making it a valuable tool for research in carbohydrate metabolism and potential therapeutic development.
Q2: What are the recommended storage conditions for this compound?
-
Solid Form: this compound powder should be stored in a well-sealed container, protected from air and light, and refrigerated or frozen (2-8°C).
-
In Solution: If you need to prepare stock solutions in advance, it is recommended to store them as aliquots in tightly sealed vials at -20°C. Generally, these solutions are usable for up to two weeks. Before use, allow the product to equilibrate to room temperature for at least one hour prior to opening the vial.
Q3: What is the primary degradation pathway for this compound in solution?
The most well-documented degradation pathway for this compound is a non-enzymatic conversion to Calystegine B2. This conversion can occur during storage. One study noted that approximately 40% of this compound converted to Calystegine B2 over six months when stored in a refrigerator.
Q4: What factors can influence the stability of this compound in solution?
The stability of this compound in solution can be influenced by several factors, including:
-
pH: Extreme acidic or basic conditions can potentially accelerate degradation.
-
Temperature: Elevated temperatures can increase the rate of chemical degradation.
-
Light: Exposure to light, particularly UV light, may promote degradation.
-
Oxidizing Agents: The presence of oxidizing agents can lead to the degradation of the molecule.
Q5: How can I monitor the degradation of this compound?
Degradation of this compound can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS). A stability-indicating HPLC method should be developed to separate this compound from its degradation products, primarily Calystegine B2, and any other potential impurities.
Troubleshooting Guides
Issue: I am observing a decrease in the concentration of my this compound standard solution over time.
-
Question: How are you storing your solution?
-
Answer: this compound solutions should be stored at -20°C for short-term storage (up to two weeks). For longer-term storage, it is advisable to store the compound in its solid form at 2-8°C. Avoid repeated freeze-thaw cycles.
-
-
Question: Are you protecting your solution from light?
-
Answer: Use amber vials or wrap your vials in aluminum foil to protect the solution from light, as photostability has not been extensively studied but is a potential cause of degradation for many alkaloids.
-
-
Question: Have you checked for the presence of Calystegine B2?
-
Answer: The decrease in this compound concentration is likely due to its conversion to Calystegine B2. Your analytical method should be able to separate and quantify both compounds.
-
Issue: I am seeing unexpected peaks in my chromatogram when analyzing this compound.
-
Question: What were the stress conditions (e.g., pH, temperature) your sample was exposed to?
-
Answer: Unexpected peaks are likely degradation products. Forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, photolytic) can help identify the retention times of potential degradation products.
-
-
Question: Is your analytical method specific for this compound?
-
Answer: Ensure your HPLC method has sufficient resolution to separate this compound from its known degradant (Calystegine B2) and other potential impurities. Method validation should include specificity studies.
-
Quantitative Data Summary
| Stress Condition | Temperature (°C) | Duration | Initial [this compound] (µg/mL) | Final [this compound] (µg/mL) | % Degradation | [Calystegine B2] Formed (µg/mL) | Other Degradants Observed |
| 0.1 M HCl | RT | 24h | |||||
| 0.1 M HCl | 60 | 24h | |||||
| 0.1 M NaOH | RT | 24h | |||||
| 0.1 M NaOH | 60 | 24h | |||||
| 3% H₂O₂ | RT | 24h | |||||
| Heat (in Water) | 80 | 24h | |||||
| Photolytic (UV) | RT | 24h |
Experimental Protocols
Protocol for Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to investigate the stability of this compound in solution. The goal is to achieve 5-20% degradation to identify potential degradation products and pathways.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acidic Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.
-
Incubate at room temperature and at an elevated temperature (e.g., 60°C).
-
Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.
-
-
Basic Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.
-
Incubate at room temperature and at an elevated temperature (e.g., 60°C).
-
Collect samples at various time points.
-
Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂).
-
Incubate at room temperature, protected from light.
-
Collect samples at various time points.
-
-
Thermal Degradation:
-
Dilute the stock solution in water.
-
Incubate at an elevated temperature (e.g., 80°C) in a controlled environment.
-
Collect samples at various time points.
-
A control sample should be kept at the recommended storage temperature.
-
-
Photolytic Degradation:
-
Expose a solution of this compound to a UV light source (e.g., 254 nm).
-
A control sample should be wrapped in aluminum foil to protect it from light and kept under the same conditions.
-
Collect samples at various time points.
-
3. Sample Analysis:
-
Analyze all samples by a validated stability-indicating HPLC-MS method.
-
The method should be capable of separating this compound from Calystegine B2 and other potential degradation products.
-
Quantify the amount of this compound remaining and the amount of Calystegine B2 formed.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Known degradation pathway of this compound.
Technical Support Center: Calystegine N1 Enzyme Inhibition Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Calystegine N1 enzyme inhibition assays.
Frequently Asked Questions (FAQs)
Q1: What type of enzyme does this compound inhibit?
This compound is a polyhydroxylated nortropane alkaloid that primarily acts as a competitive inhibitor of glycosidases, particularly α-glucosidases.[1][2] Its structure mimics that of monosaccharides, allowing it to bind to the active site of these enzymes and prevent the hydrolysis of their natural substrates. While its most significant activity is against α-glucosidases, it may also exhibit inhibitory effects on other glycosidases such as β-glucosidase and α-galactosidase, though with different potencies.
Q2: What is a standard experimental protocol for an α-glucosidase inhibition assay with this compound?
A common method for assessing α-glucosidase inhibition involves a colorimetric assay using p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate. The enzyme hydrolyzes pNPG to α-D-glucose and p-nitrophenol, the latter of which is a yellow-colored product that can be quantified spectrophotometrically at approximately 405 nm.
Here is a detailed methodology for a typical α-glucosidase inhibition assay:
Materials:
-
α-glucosidase from Saccharomyces cerevisiae
-
p-nitrophenyl-α-D-glucopyranoside (pNPG)
-
This compound (or other inhibitors)
-
Acarbose (positive control)
-
Phosphate buffer (e.g., 100 mM, pH 6.8)
-
Sodium carbonate (Na₂CO₃) solution (e.g., 0.1 M)
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare Solutions:
-
Dissolve the α-glucosidase enzyme in phosphate buffer to the desired concentration (e.g., 0.5 U/mL).
-
Dissolve pNPG in phosphate buffer to the desired concentration (e.g., 5 mM).
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO) and create a serial dilution to test a range of concentrations.
-
Prepare a stock solution of acarbose for the positive control.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Test wells: 50 µL of phosphate buffer, 25 µL of α-glucosidase solution, and 25 µL of your this compound dilution.
-
Control well (enzyme activity): 75 µL of phosphate buffer and 25 µL of α-glucosidase solution.
-
Blank well (substrate control): 100 µL of phosphate buffer.
-
Positive control wells: 50 µL of phosphate buffer, 25 µL of α-glucosidase solution, and 25 µL of acarbose solution.
-
-
-
Pre-incubation:
-
Pre-incubate the plate at a constant temperature (e.g., 37°C) for 10-15 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
-
Initiate Reaction:
-
Add 25 µL of the pNPG solution to all wells to start the enzymatic reaction.
-
-
Incubation:
-
Incubate the plate at the same temperature (e.g., 37°C) for a set period (e.g., 20-30 minutes).
-
-
Stop Reaction:
-
Stop the reaction by adding 50 µL of the sodium carbonate solution to each well. The high pH will denature the enzyme and also ensures the complete ionization of the p-nitrophenol to its yellow phenolate form.
-
-
Measurement:
-
Measure the absorbance of each well at 405 nm using a microplate reader.
-
-
Calculate Inhibition:
-
The percentage of inhibition can be calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 Where Abs_control is the absorbance of the control well (enzyme + substrate without inhibitor) and Abs_sample is the absorbance of the test well (enzyme + substrate + inhibitor).
-
Q3: What are appropriate positive and negative controls for this assay?
-
Positive Control: Acarbose is a well-established and commercially available α-glucosidase inhibitor and is an excellent choice for a positive control.[3] This allows you to verify that the assay is working correctly and provides a benchmark for the potency of your test compound.
-
Negative Control: The negative control should consist of all reaction components except the inhibitor (i.e., enzyme, substrate, and buffer). This represents 100% enzyme activity and is used to calculate the percentage of inhibition.
-
Blank: A blank containing the substrate and buffer but no enzyme should also be included to account for any non-enzymatic hydrolysis of the substrate.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| High background absorbance in all wells | 1. Contaminated reagents. 2. Spontaneous degradation of the substrate (pNPG). | 1. Prepare fresh buffer and reagent solutions. 2. Check the quality of the pNPG. Store it properly (protected from light and moisture). Run a substrate-only blank to assess degradation. |
| No or very low enzyme activity in the control wells | 1. Inactive enzyme. 2. Incorrect buffer pH. 3. Incorrect incubation temperature. | 1. Use a fresh batch of enzyme or test the activity of the current batch with a standard protocol. 2. Verify the pH of the buffer. α-glucosidase from Saccharomyces cerevisiae typically has an optimal pH around 6.8. 3. Ensure the incubator and plate reader are set to the correct temperature. |
| Inconsistent results or high variability between replicates | 1. Pipetting errors. 2. Temperature fluctuations across the plate. 3. Insufficient mixing of reagents in the wells. | 1. Use calibrated pipettes and be consistent with your pipetting technique. 2. Ensure even temperature distribution in the incubator. Avoid placing the plate near a door or vent. 3. Gently tap or use a plate shaker to mix the contents of the wells after adding each reagent. |
| Test compound appears to be an activator (negative inhibition) | 1. The compound itself is colored and absorbs at 405 nm. 2. The compound precipitates out of solution. | 1. Run a control with the compound and all other reagents except the enzyme to measure its intrinsic absorbance. Subtract this value from the test well absorbance. 2. Check the solubility of your compound in the assay buffer. If it precipitates, you may need to adjust the solvent or the concentration of the compound. |
| Calculated IC50 value is much higher/lower than expected | 1. Incorrect concentration of enzyme or substrate. 2. The inhibitor may be unstable under assay conditions. | 1. The IC50 value of a competitive inhibitor is dependent on the substrate concentration. Ensure you are using consistent and appropriate concentrations.[4] 2. Investigate the stability of this compound in your buffer and at the assay temperature. |
| Color from a plant extract is interfering with the assay | The extract itself has a yellow color that absorbs at 405 nm.[5] | To correct for the color of the extract, prepare a separate blank for each concentration of the extract. This blank should contain the buffer and the extract, but not the enzyme. Subtract the absorbance of this blank from the absorbance of the corresponding test well.[5] |
Quantitative Data
The inhibitory activity of calystegines can vary depending on their specific structure and the source of the glycosidase. The table below summarizes some reported inhibition constants (Ki) for different calystegines against various glycosidases.
| Calystegine | Enzyme | Source | Ki (µM) |
| Calystegine B2 | β-glucosidase | Almond | 1.9[6] |
| Calystegine B2 | α-galactosidase | Coffee bean | 0.86[6] |
| N-methylcalystegine B2 | α-galactosidase | Coffee bean | 0.47[6] |
| N-methylcalystegine B2 | α-galactosidase | Rat liver lysosomal | 1.8[6] |
Note: Specific IC50 values for this compound are not as widely reported as for other calystegines like B2. Researchers should determine the IC50 experimentally for their specific assay conditions.
Experimental Workflows and Signaling Pathways
Below are diagrams illustrating the experimental workflow for the α-glucosidase inhibition assay and the logical relationship of potential interferences.
Caption: Workflow for α-glucosidase inhibition assay.
Caption: Troubleshooting logic for assay interference.
References
- 1. Inhibition of human intestinal α-glucosidases by calystegines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Specific alpha-galactosidase inhibitors, N-methylcalystegines--structure/activity relationships of calystegines from Lycium chinense - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Calystegine N1 Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction yield of calystegines, particularly Calystegine N1, from various plant materials.
Frequently Asked Questions (FAQs)
Q1: What are calystegines and in which plant materials are they typically found?
A1: Calystegines are a group of polyhydroxylated nortropane alkaloids known for their potent glycosidase inhibitory activity, giving them significant therapeutic potential.[1][2] They are naturally occurring in several plant families, most notably Solanaceae (e.g., Atropa belladonna, Solanum tuberosum - potato) and Convolvulaceae (e.g., Calystegia sepium - hedge bindweed, Convolvulus arvensis - field bindweed).[3][4][5][6] Their concentrations can vary significantly depending on the plant species, the specific plant part (roots, tubers, leaves), and developmental stage.[7][8]
Q2: What is the general principle behind extracting hydrophilic compounds like calystegines?
A2: Calystegines are highly water-soluble alkaloids.[9] Therefore, the primary principle is to use polar solvents to effectively draw them out of the plant matrix. A typical alkaloid isolation scheme that uses organic solvent extraction from an alkaline aqueous solution is often unsuitable, as the hydrophilic calystegines would be discarded with the water phase or left in the plant residue.[3] Successful extraction relies on aqueous solvent systems and is often followed by purification steps like ion-exchange chromatography to separate them from other co-extracted compounds.[3][9]
Q3: Which analytical methods are best for identifying and quantifying calystegines?
A3: The most reliable methods for analyzing calystegines are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[3][7] For GC-MS analysis, a derivatization step, typically silylation, is required to make the non-volatile calystegines suitable for analysis.[3][7] LC-MS, particularly with a Hydrophilic Interaction Liquid Chromatography (HILIC) column, is also highly effective for separating and quantifying these polar compounds without derivatization.[7][10]
Experimental Protocols & Methodologies
Protocol 1: General Solid-Liquid Extraction of Calystegines
This protocol provides a generalized method for extracting calystegines from dried and powdered plant material.
-
Sample Preparation:
-
Harvest the desired plant material (e.g., roots, leaves, tubers).
-
Thoroughly wash the material to remove soil and debris.
-
Freeze-dry (lyophilize) or oven-dry the material at a controlled temperature (e.g., 60°C) to prevent enzymatic degradation.[11][12]
-
Grind the dried material into a fine powder to increase the surface area for extraction.
-
-
Extraction:
-
Weigh the powdered plant material and place it in an appropriate vessel.
-
Add the extraction solvent. Aqueous methanol (e.g., 50% or 80% MeOH in water) is a common and effective choice.[7][9][13] A solvent-to-material ratio of approximately 13:1 (v/w) can be used as a starting point.[11][12]
-
Agitate the mixture using a shaker or stirrer. The extraction can be performed at room temperature or with gentle heating (e.g., 60°C) to improve efficiency.[11]
-
The extraction duration should be optimized; a period of 6 hours can be a starting point, and the process can be repeated multiple times with fresh solvent to maximize yield.[11][12]
-
-
Clarification:
-
Separate the extract from the solid plant residue by filtration or centrifugation.
-
Collect the supernatant (the liquid extract) and, if performing repeated extractions, pool the extracts.
-
-
Solvent Removal:
-
Evaporate the solvent from the pooled extract using a rotary evaporator under reduced pressure at a temperature around 60°C.[11] This concentrates the calystegines and other extracted compounds into a crude extract.
-
Protocol 2: Cation-Exchange Column Chromatography for Purification
Calystegines are alkaline and can be effectively purified from the crude extract using cation-exchange chromatography.
-
Column Preparation:
-
Sample Loading and Washing:
-
Dissolve the crude extract in an appropriate acidic aqueous solution (e.g., 0.1 M HCl) and load it onto the equilibrated column. The positively charged calystegines will bind to the negatively charged resin.
-
Wash the column with the equilibration buffer or a neutral solvent (like water or methanol) to elute neutral and acidic impurities.
-
-
Elution:
-
Elute the bound calystegines from the column using a basic solution, such as 0.1 M ammonia in water or an aqueous methanol mixture.[3] This neutralizes the charge on the calystegines, releasing them from the resin.
-
Collect the fractions containing the eluted calystegines.
-
-
Final Steps:
-
Analyze the collected fractions using a suitable method (e.g., TLC, GC-MS) to confirm the presence of calystegines.
-
Pool the positive fractions and evaporate the solvent to obtain the purified calystegine fraction.
-
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Calystegine Yield | 1. Incorrect Solvent System: Using non-polar organic solvents or an alkaline extraction workup can lead to the loss of hydrophilic calystegines.[3] | 1. Use a polar, aqueous solvent system such as 30-80% methanol or ethanol in water.[3][9][13] Ensure the initial extraction is not performed under highly alkaline conditions where calystegines might be discarded. |
| 2. Enzymatic Degradation: Plant enzymes may degrade calystegines after harvesting if not properly inactivated. | 2. Use hot water or include a heating step at the beginning of the extraction to denature enzymes.[3] Alternatively, properly dry the plant material immediately after harvesting. | |
| 3. Insufficient Extraction: The extraction time, temperature, or solvent-to-material ratio may be inadequate.[14] | 3. Systematically optimize extraction parameters. Increase extraction time, try gentle heating (e.g., 60°C), and ensure a sufficient solvent volume is used.[11] Consider repeating the extraction on the plant residue 2-3 times. | |
| Extract is Impure / Contains Many Contaminants | 1. Non-Selective Solvent: The solvent may be co-extracting large amounts of other compounds like sugars, pigments, or other alkaloids. | 1. While aqueous solvents are necessary, their selectivity can be low. Implement a robust purification step after the initial extraction, such as cation-exchange chromatography.[3][9] |
| 2. Lack of a Defatting Step: For plant materials rich in lipids, these can interfere with subsequent analysis and purification. | 2. Before the main extraction, perform a pre-extraction (defatting) step with a non-polar solvent like n-hexane to remove lipids. Ensure the plant material is completely dry before this step.[15] | |
| Inconsistent or Non-Reproducible Results | 1. Variability in Plant Material: Calystegine content can vary based on plant age, part, growing conditions, and harvest time.[7][16] | 1. Standardize the plant material as much as possible. Use the same plant part, harvested at the same developmental stage from a consistent source. |
| 2. Inconsistent Protocol Execution: Minor variations in temperature, time, or solvent ratios between experiments can lead to different outcomes. | 2. Maintain a detailed and precise lab notebook. Carefully control all parameters, including drying temperature, extraction time, solvent composition, and evaporation temperature. | |
| Calystegine Degradation During Processing | 1. Excessive Heat: Although moderate heat can be beneficial, high temperatures during extraction or solvent evaporation can degrade sensitive compounds. | 1. Optimize the temperature. For extraction and evaporation, a temperature of around 60°C is often a good compromise between efficiency and stability.[11][12] Avoid prolonged exposure to high heat. |
Optimization Strategies & Data
Optimizing extraction is a multi-parameter process. The key is to maximize the recovery of the target compound while minimizing the extraction of interfering substances and preventing degradation.
Data on Extraction Solvents
The choice of solvent and its composition is critical. Calystegines are highly polar, making aqueous mixtures most effective.
| Solvent System | Target Calystegines | Plant Source | Efficacy & Comments | Source |
| 30-75% aq. Methanol/Ethanol | General Calystegines | Various Plants | Standard and widely effective due to the polarity matching the target compounds. Prevents excessive extraction of contaminants. | [3] |
| 50% aq. Methanol (v/v) | A3, A5, B1, B2, B3, B4, C1 | Calystegia sepium | A simple and fast solid-liquid extraction method developed for LC-HRMS analysis. | [7] |
| 80% aq. Methanol (v/v) | A3, B2, B3, B4, N1 | Solanum tuberosum | A compromise solvent found to be effective for a wide range of secondary metabolites, including alkaloids. | [11][13] |
| Hot Water | General Calystegines | Various Plants | Useful for denaturing enzymes and precipitating proteins, which can simplify downstream purification. | [3] |
Data on Calystegine Yields in Plant Material
The yield of calystegines is highly dependent on the source. The following table provides examples of concentrations found in different potato cultivars.
| Potato Cultivar | Plant Part | Calystegine A3 (mg/kg dry weight) | Calystegine B2 (mg/kg dry weight) | Total Calystegines (mg/kg dry weight) | Source |
| Atlantic | Peel | 100 - 250 | 150 - 300 | 250 - 550 | [17] |
| Flesh | 10 - 50 | 15 - 60 | 25 - 110 | [17] | |
| Russet Burbank | Peel | 150 - 300 | 200 - 400 | 350 - 700 | [17] |
| Flesh | 5 - 20 | 10 - 30 | 15 - 50 | [17] | |
| Dark Red Norland | Peel | 800 - 1200 | 1200 - 1600 | 2000 - 2800 | [17] |
| Flesh | 100 - 200 | 150 - 250 | 250 - 450 | [17] |
Note: Data are approximated from ranges presented in the source literature and are for illustrative purposes.
Visualizations: Workflows and Pathways
General Extraction and Purification Workflow
References
- 1. The effects of calystegines isolated from edible fruits and vegetables on mammalian liver glycosidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Original Research Journal | Выпуск Том 4, Выпуск 4 (2014) | THE IDENTIFICATION OF CALYSTEGINES IN PLANTS OF FAMILY ERICACEAE WITH GAS CHROMATOGRAPHY – MASS SPECTROMETRY METHOD [ores.su]
- 3. Chemistry and biology of calystegines - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 4. Biological control of field bindweed (Convolvulus arvensis) and hedge bindweed (Calystegia sepium) with fungal pathogens and crop management - Textes [aramis.admin.ch]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Chemical Composition Analysis of Atropa belladonna Grown in Iran and Evaluation of Antibacterial Properties of Extract-loaded Nanofibers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Dereplication of calystegines in food plants and wild Solanum Brazilian fruits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ache.org.rs [ache.org.rs]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. cannabissciencetech.com [cannabissciencetech.com]
- 15. biosciencejournals.com [biosciencejournals.com]
- 16. customprocessingservices.com [customprocessingservices.com]
- 17. pubs.acs.org [pubs.acs.org]
Potential interferences in the analysis of Calystegine N1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the analysis of Calystegine N1.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: LC-MS Analysis - Poor Peak Shape (Tailing or Fronting) in HILIC
Question: I am analyzing this compound using a HILIC column, but I am observing significant peak tailing or fronting. What are the potential causes and how can I resolve this?
Answer:
Peak asymmetry in Hydrophilic Interaction Liquid Chromatography (HILILC) is a common issue when analyzing highly polar compounds like this compound. The causes can be multifaceted, often related to interactions with the stationary phase or issues with the sample and mobile phase.
Troubleshooting Steps:
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Secondary Interactions: Unwanted interactions between the basic nitrogen of this compound and residual acidic silanol groups on the silica-based stationary phase can cause peak tailing.[1]
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Solution: Increase the buffer concentration in your mobile phase (e.g., ammonium formate or ammonium acetate) to 10-20 mM. This helps to mask the silanol groups and improve peak shape. Ensure the mobile phase pH is appropriate for both the analyte and the column chemistry.[2]
-
-
Column Overload: Injecting too much sample can lead to peak fronting or tailing.[3]
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Solution: Reduce the injection volume or dilute your sample. This is a simple way to check if column overload is the issue.
-
-
Injection Solvent Mismatch: If your sample is dissolved in a solvent significantly stronger (i.e., more polar in HILIC) than your initial mobile phase, it can cause peak distortion.[3]
-
Solution: Reconstitute your sample in a solvent that is as close as possible to the initial mobile phase composition (high percentage of organic solvent).
-
-
Column Equilibration: HILIC columns often require longer equilibration times than reversed-phase columns to establish a stable water layer on the stationary phase.
-
Solution: Ensure your column is equilibrated with the initial mobile phase for at least 15-20 column volumes before the first injection and between gradient runs.
-
Summary of Troubleshooting Strategies for Peak Shape Issues in HILIC:
| Issue | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary interactions with stationary phase | Increase mobile phase buffer concentration. Adjust mobile phase pH. |
| Partial co-elution with an interfering compound | Inject individual standards to confirm. Optimize gradient to improve separation. | |
| Peak Fronting | Column overload (mass or volume) | Decrease sample concentration or injection volume. |
| Sample solvent stronger than mobile phase | Reconstitute sample in a solvent matching the initial mobile phase. | |
| Split Peaks | Blocked column frit or void in the stationary phase | Replace the column frit or the entire column. |
| Sample solvent incompatibility with mobile phase | Inject sample in the initial mobile phase. |
Logical Workflow for Troubleshooting Peak Shape Issues:
Caption: Troubleshooting workflow for poor peak shape in HILIC.
FAQ 2: LC-MS Analysis - Ion Suppression and Matrix Effects
Question: My this compound signal intensity is inconsistent or lower than expected, especially in complex matrices like potato or tomato extracts. Could this be ion suppression?
Answer:
Yes, inconsistent or reduced signal intensity in the presence of a complex matrix is a classic symptom of ion suppression. This occurs when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to a decreased signal.
Troubleshooting and Mitigation Strategies:
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Improve Chromatographic Separation: The most effective way to combat ion suppression is to chromatographically separate this compound from the interfering matrix components.
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Action: Optimize your HILIC gradient to better resolve this compound from other polar compounds.
-
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Sample Dilution: Diluting the sample reduces the concentration of both the analyte and the interfering matrix components.
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Action: Perform a dilution series of your sample extract to find a dilution factor that minimizes ion suppression while maintaining sufficient signal for this compound.
-
-
Optimize Sample Preparation: A more thorough sample cleanup can remove many interfering compounds.
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Action: Consider incorporating a solid-phase extraction (SPE) step. For polar alkaloids, cation exchange SPE cartridges can be effective.
-
-
Use an Internal Standard: A stable isotope-labeled internal standard (SIL-IS) for this compound is ideal as it will co-elute and experience the same degree of ion suppression, allowing for accurate quantification. If a SIL-IS is not available, a structurally similar compound that does not occur in the sample can be used.
Quantitative Assessment of Matrix Effects:
To quantify the extent of ion suppression, you can perform a post-extraction spike experiment.
| Step | Description |
| 1 | Analyze a pure standard solution of this compound in a clean solvent (e.g., mobile phase). This is your Reference Signal (A) . |
| 2 | Prepare a blank sample extract (from a matrix that does not contain this compound). |
| 3 | Spike the blank extract with the same concentration of this compound as the pure standard. |
| 4 | Analyze the spiked extract. This is your Matrix Signal (B) . |
| 5 | Calculate the Matrix Effect (%ME) as: %ME = (B/A) * 100 . |
A %ME value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.
Experimental Workflow for Assessing Ion Suppression:
Caption: Workflow for the assessment and mitigation of matrix effects.
FAQ 3: Potential Isobaric and Co-eluting Interferences
Question: What are some potential compounds that could interfere with the mass spectrometric detection of this compound, especially in samples from Solanaceae plants?
Answer:
Interferences can be either isobaric (having the same nominal mass) or co-eluting (eluting at the same retention time). Given the polar nature of this compound and its analysis by HILIC, several classes of endogenous plant compounds could potentially interfere.
Potential Isobaric Interferences:
This compound has a monoisotopic mass of 174.1004 g/mol . The protonated molecule ([M+H]⁺) will have an m/z of 175.1077. Other common adducts are listed in the table below.
| Ion | Formula | Exact m/z |
| [M+H]⁺ | C₇H₁₅N₂O₃⁺ | 175.1077 |
| [M+Na]⁺ | C₇H₁₄N₂O₃Na⁺ | 197.0897 |
| [M+K]⁺ | C₇H₁₄N₂O₃K⁺ | 213.0636 |
Other small molecules that could potentially have similar m/z values include certain amino acids, dipeptides, or small sugars, especially if they form different adducts. For example, the sodium adduct of an amino acid might have a similar m/z to the protonated form of this compound. High-resolution mass spectrometry is crucial for distinguishing between this compound and potential isobaric interferences based on their exact masses.
Potential Co-eluting Interferences in HILIC:
HILIC separates compounds based on their polarity. Therefore, other highly polar compounds present in plant extracts are likely to co-elute.
| Compound Class | Examples | Potential for Interference |
| Other Calystegines | Calystegine A₃, B₂, etc. | High. These are structurally similar and will have close retention times. MS/MS is necessary for differentiation. |
| Amino Acids | Proline, Hydroxyproline, Arginine | Moderate. These are highly polar and may elute in the same region. |
| Simple Sugars | Glucose, Fructose, Sucrose | Moderate to High. These are abundant in plant tissues and are very polar. |
| Organic Acids | Citric acid, Malic acid | Low to Moderate. Often analyzed in negative ion mode, but can still cause ion suppression. |
| Other Tropane Alkaloids | Tropinone, Atropine | Low to Moderate. Generally less polar than calystegines but can be present. |
Mitigation:
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High-Resolution Mass Spectrometry (HRMS): Use of instruments like Orbitrap or TOF analyzers can resolve isobaric interferences.
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Tandem Mass Spectrometry (MS/MS): Developing a Multiple Reaction Monitoring (MRM) method based on specific fragment ions of this compound provides high selectivity against co-eluting interferences.
Experimental Protocols
Protocol 1: Sample Preparation for this compound Analysis from Plant Material (e.g., Potato Tubers)
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Homogenization: Weigh approximately 1 g of fresh plant material and homogenize it in 5 mL of methanol/water (50:50, v/v) using a high-speed homogenizer.
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Extraction: Sonicate the homogenate for 30 minutes in a water bath.
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Centrifugation: Centrifuge the extract at 10,000 x g for 15 minutes at 4°C.
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Collection: Collect the supernatant.
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Re-extraction (Optional but Recommended): Re-extract the pellet with an additional 5 mL of the extraction solvent and repeat steps 2-4. Combine the supernatants.
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Filtration: Filter the combined supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS analysis.
Protocol 2: LC-MS/MS Method for this compound Quantification
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LC System: UHPLC system
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Column: HILIC column (e.g., Acquity UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm)
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Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid
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Mobile Phase B: Acetonitrile with 0.1% formic acid
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Gradient:
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0-1 min: 95% B
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1-8 min: 95% to 60% B
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8-9 min: 60% to 95% B
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9-12 min: 95% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
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Column Temperature: 40°C
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Injection Volume: 5 µL
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MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.
-
ESI Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
-
MRM Transitions for this compound (Hypothetical - to be optimized with a standard):
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 175.1 | 116.1 | 15 |
| 175.1 | 98.1 | 20 |
Protocol 3: GC-MS Analysis of this compound (with Silylation)
Calystegines are not volatile and require derivatization for GC-MS analysis. Silylation is a common method.
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Sample Preparation: Prepare the plant extract as described in Protocol 1. Evaporate 100 µL of the extract to complete dryness under a stream of nitrogen.
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Derivatization (Silylation):
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Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine to the dried extract.
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Seal the vial tightly and heat at 70°C for 60 minutes.
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Cool the vial to room temperature before injection.
-
-
GC-MS Parameters:
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GC System: Gas chromatograph with a capillary column.
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Column: DB-5ms or similar (30 m x 0.25 mm ID, 0.25 µm film thickness).
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Carrier Gas: Helium at a constant flow of 1 mL/min.
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Injection: 1 µL, splitless mode.
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Inlet Temperature: 250°C.
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Oven Program:
-
Initial temperature: 100°C, hold for 2 min.
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Ramp to 280°C at 10°C/min.
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Hold at 280°C for 5 min.
-
-
MS System: Mass spectrometer with electron ionization (EI).
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Ion Source Temperature: 230°C.
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Scan Range: m/z 50-550.
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Signaling Pathway and Logical Relationships:
The analysis of this compound does not directly involve signaling pathways in the traditional biological sense. However, the logical relationships in the analytical workflow can be visualized.
Diagram of the Analytical Workflow for this compound:
Caption: General analytical workflow for this compound analysis.
References
How to prevent Calystegine N1 degradation during long-term storage
This technical support center provides guidance on the long-term storage and handling of Calystegine N1 to minimize degradation and ensure experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the recommended temperature for long-term storage of solid this compound?
For long-term stability of solid this compound, it is recommended to store it at -20°C or below in a tightly sealed container. While some suppliers may suggest storage at 10°C to 25°C, colder temperatures are preferable to minimize the rate of potential degradation over extended periods. To prevent moisture contamination, which can accelerate degradation, allow the container to equilibrate to room temperature before opening.
Q2: How should I store this compound in solution?
This compound is highly soluble in aqueous solutions.[1] For long-term storage of this compound solutions, the following is recommended:
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Use a sterile buffer with a pH between 5 and 6. This can help maintain the stability of the compound.
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Prepare single-use aliquots. This will prevent repeated freeze-thaw cycles, which can degrade the compound.
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Store aliquots at -20°C or -80°C.
Q3: What are the primary factors that can cause this compound degradation?
While specific degradation pathways for this compound are not extensively documented, degradation of polyhydroxylated alkaloids can generally be influenced by:
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Temperature: Higher temperatures accelerate chemical reactions, including degradation.
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pH: Extremes in pH (highly acidic or basic conditions) can promote hydrolysis or other degradation reactions.
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Oxidizing agents: The multiple hydroxyl groups on this compound could be susceptible to oxidation.
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Light: Exposure to UV or other high-energy light can induce photolytic degradation.
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Moisture: For solid compounds, moisture can lead to hydrolysis.
Q4: How can I check the purity of my this compound sample after long-term storage?
The purity of your this compound sample can be assessed using various analytical techniques. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a highly effective method for both separation and identification of the parent compound and any potential degradation products.[2] Other chromatographic methods like Gas Chromatography (GC) may also be used, though derivatization might be necessary.[2]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of biological activity of this compound in my assay. | Degradation of the compound due to improper storage. | - Verify the storage conditions (temperature, light exposure, solvent pH). - Use a fresh, properly stored aliquot of this compound. - Perform a purity check of the stored sample using HPLC-MS. |
| I see extra peaks in my chromatogram when analyzing my this compound sample. | The sample may have degraded, resulting in new chemical entities. | - Compare the chromatogram to that of a new, high-purity standard of this compound. - If degradation is suspected, consider purifying the sample or obtaining a new batch. - Perform a forced degradation study to identify potential degradation products. |
| The solid this compound appears discolored or clumped. | This may indicate moisture absorption and potential degradation. | - Do not use the sample if its physical appearance has changed. - Ensure that the container is always tightly sealed and stored in a desiccated environment. - Allow the container to reach room temperature before opening to prevent condensation. |
Experimental Protocols
Protocol for Assessing this compound Stability
This protocol outlines a forced degradation study to identify conditions that may affect this compound stability.
1. Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
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Sodium hydroxide (NaOH), 0.1 M
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Hydrogen peroxide (H₂O₂), 3%
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High-purity water
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HPLC-grade solvents (e.g., acetonitrile, methanol)
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HPLC-MS system
2. Procedure:
-
Prepare Stock Solution: Accurately weigh this compound and dissolve it in high-purity water to a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours.
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Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C for 24 hours.
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Oxidation: Mix equal volumes of the stock solution and 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
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Thermal Degradation: Incubate an aliquot of the stock solution at 60°C for 24 hours.
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Photodegradation: Expose an aliquot of the stock solution to a UV lamp (e.g., 254 nm) for 24 hours.
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Control: Keep an aliquot of the stock solution at 4°C, protected from light.
-
-
Sample Analysis:
-
After the incubation period, neutralize the acidic and basic samples.
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Analyze all samples, including the control, by HPLC-MS.
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Compare the peak area of this compound in the stressed samples to the control to quantify degradation.
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Analyze any new peaks to identify potential degradation products.
-
Quantitative Data Summary
The following table provides an example of how to present data from a forced degradation study. The values are for illustrative purposes only and do not represent actual experimental data for this compound.
| Stress Condition | Incubation Time (hours) | Temperature (°C) | % Degradation of this compound (Illustrative) | Number of Major Degradation Products (Illustrative) |
| 0.1 M HCl | 24 | 60 | 15.2 | 2 |
| 0.1 M NaOH | 24 | 60 | 25.8 | 3 |
| 3% H₂O₂ | 24 | 25 | 8.5 | 1 |
| Heat | 24 | 60 | 5.1 | 1 |
| UV Light (254 nm) | 24 | 25 | 12.3 | 2 |
Visualizations
Caption: Recommended workflow for the long-term storage of this compound.
Caption: Potential degradation pathways for this compound under stress conditions.
References
Technical Support Center: Calystegine N1 Chromatographic Resolution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the chromatographic resolution of Calystegine N1.
Frequently Asked Questions (FAQs)
Q1: What are the common challenges in achieving good resolution for this compound?
This compound, like other calystegines, is a hydrophilic and polar compound. This inherent polarity can lead to several chromatographic challenges:
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Poor Retention on Reversed-Phase (RP) Columns: Due to its high polarity, this compound may exhibit little to no retention on traditional C8 or C18 columns, often eluting in the solvent front.
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Peak Tailing: The secondary amine group in the calystegine structure can interact with residual silanols on silica-based stationary phases, leading to peak tailing.
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Co-elution with Analogs: this compound is often present in complex mixtures with other structurally similar calystegine analogs (e.g., B1, B2). Their similar structures make them difficult to separate.
Q2: What type of chromatographic column is best suited for this compound analysis?
Given the polar nature of this compound, Hydrophilic Interaction Liquid Chromatography (HILIC) is often the method of choice. HILIC stationary phases, such as those with amide or amino functional groups, are specifically designed to retain and separate polar analytes. A study on the analysis of seven different calystegines successfully utilized a HILIC-A stationary phase for their determination.[1]
Q3: Can I use Gas Chromatography (GC) for this compound analysis?
Yes, Gas Chromatography (GC) can be used for the analysis of calystegines, but it requires a derivatization step to increase the volatility of these polar compounds. A common derivatization procedure involves methoxyamination followed by trimethylsilylation (TMS). This method has been successfully applied to the analysis of calystegines A3 and B2.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the chromatographic analysis of this compound.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Q: My this compound peak is showing significant tailing/fronting. What are the possible causes and how can I fix it?
A: Peak asymmetry is a common issue that can compromise resolution and quantification.
Possible Causes & Solutions:
| Possible Cause | Suggested Remedy |
| Secondary Interactions | The amine groups in this compound can interact with acidic silanol groups on the column packing, causing peak tailing. Solution: Use a base-deactivated column or add a small amount of a basic modifier (e.g., 0.1% triethylamine or ammonia) to the mobile phase to saturate the active sites. |
| Column Overload | Injecting too much sample can lead to peak fronting. Solution: Reduce the injection volume or dilute the sample. |
| Inappropriate Solvent for Sample Dissolution | If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Solution: Dissolve the sample in the mobile phase or a weaker solvent. |
| Column Contamination | Buildup of contaminants at the head of the column can affect peak shape. Solution: Implement a column wash procedure or use a guard column. |
Issue 2: Poor Resolution and Co-elution with Other Calystegine Analogs
Q: I am unable to separate this compound from other closely eluting calystegine analogs. How can I improve the resolution?
A: Improving resolution between closely related compounds often requires a systematic optimization of several chromatographic parameters.
Strategies to Enhance Resolution:
| Parameter | Action & Rationale |
| Mobile Phase Composition | For HILIC: Increase the proportion of the aqueous component (e.g., water or buffer) in the mobile phase to increase retention and improve separation of polar analytes. Fine-tune the organic solvent (typically acetonitrile) percentage. |
| Mobile Phase pH | The charge state of this compound (a secondary amine) is pH-dependent. Adjusting the mobile phase pH with a suitable buffer can alter its retention and selectivity relative to other analogs. A pH screening study is recommended. |
| Flow Rate | Lowering the flow rate can increase the number of theoretical plates and improve resolution, although it will also increase the analysis time.[2][3] |
| Column Temperature | Increasing the column temperature can decrease mobile phase viscosity and improve mass transfer, potentially leading to sharper peaks and better resolution.[2][3] However, ensure the temperature does not degrade the analyte or the column. |
| Column Dimensions | Using a longer column or a column with a smaller particle size can significantly enhance separation efficiency and resolution.[2][3][4] |
Troubleshooting Workflow for Poor Resolution:
Caption: A troubleshooting workflow for improving the resolution of this compound.
Experimental Protocols
Protocol 1: HILIC-MS Method for this compound Analysis
This protocol is a hypothetical but representative method for the analysis of this compound based on established methods for other calystegines.[1]
1. Sample Preparation:
- Perform a solid-liquid extraction of the sample matrix using a methanol/water (50/50, v/v) mixture.
- Vortex the sample for 1 minute and sonicate for 15 minutes.
- Centrifuge the sample at 10,000 rpm for 10 minutes.
- Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
2. Chromatographic Conditions:
- Column: HILIC-A stationary phase, 100 mm x 2.1 mm, 3 µm particle size.
- Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0.
- Mobile Phase B: Acetonitrile.
- Gradient: | Time (min) | %B | | :--- | :--- | | 0.0 | 95 | | 10.0 | 50 | | 12.0 | 50 | | 12.1 | 95 | | 15.0 | 95 |
- Flow Rate: 0.3 mL/min.
- Column Temperature: 30 °C.
- Injection Volume: 5 µL.
3. Mass Spectrometry Detection (Example Settings):
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Scan Mode: Full Scan or Selected Ion Monitoring (SIM).
- Capillary Voltage: 3.5 kV.
- Cone Voltage: 30 V.
- Source Temperature: 120 °C.
- Desolvation Temperature: 350 °C.
Experimental Workflow Diagram:
Caption: A typical experimental workflow for the analysis of this compound.
References
Validation & Comparative
Calystegine N1 vs. Calystegine B2: A Comparative Analysis of Glycosidase Inhibition
For researchers, scientists, and drug development professionals, understanding the nuanced differences between glycosidase inhibitors is paramount for advancing therapeutic strategies. This guide provides a detailed comparison of the inhibitory activities of two closely related nortropane alkaloids, Calystegine N1 and Calystegine B2, supported by experimental data and methodologies.
Calystegines are a class of polyhydroxylated nortropane alkaloids that function as potent inhibitors of glycosidase enzymes due to their structural resemblance to monosaccharides. Among them, this compound and Calystegine B2 have garnered significant interest. While structurally similar, their inhibitory profiles exhibit key distinctions in potency and mechanism, influencing their potential applications in research and medicine.
Quantitative Comparison of Inhibitory Activity
Experimental data reveals that Calystegine B2 is a significantly more potent inhibitor of several key glycosidases compared to this compound. While specific inhibitory constants (Ki) for this compound are not widely available in the literature for a direct comparison against the same enzymes, studies consistently describe it as a weaker inhibitor.
The following table summarizes the available quantitative data for the inhibitory activity of Calystegine B2 against various glycosidases.
| Enzyme | Source | Substrate | Inhibitor | Ki (µM) | Inhibition Type | Reference |
| β-Glucosidase | Almond | p-Nitrophenyl-β-D-glucopyranoside | Calystegine B2 | 1.9 | Competitive | [1][2] |
| α-Galactosidase | Coffee Bean | p-Nitrophenyl-α-D-galactopyranoside | Calystegine B2 | 0.86 | Competitive | [1][2] |
| Sucrase | Human Intestinal | Sucrose | Calystegine B2 | 56.3 | Competitive | [3] |
| Maltase | Human Intestinal | Maltose | Calystegine B2 | >119 (low inhibition) | - | [3] |
In contrast, direct quantitative data for this compound remains elusive in readily available literature. However, it is widely reported to be a less potent glycosidase inhibitor than Calystegine B2. One notable distinction is its noncompetitive inhibition of trehalase, whereas Calystegine B2 acts as a competitive inhibitor.
Experimental Protocols
The determination of the inhibitory activity of this compound and Calystegine B2 typically involves in vitro glycosidase inhibition assays. The following is a generalized protocol based on common methodologies cited in the literature.
Glycosidase Inhibition Assay
Objective: To determine the inhibitory potential and kinetics of a compound against a specific glycosidase.
Materials:
-
Glycosidase enzyme (e.g., α-glucosidase, β-glucosidase from various sources)
-
Substrate (e.g., p-nitrophenyl-α-D-glucopyranoside for α-glucosidase)
-
Inhibitor (this compound or Calystegine B2)
-
Buffer solution (e.g., phosphate buffer or sodium acetate buffer at optimal pH for the enzyme)
-
Stopping reagent (e.g., sodium carbonate solution)
-
Microplate reader
Procedure:
-
Enzyme and Inhibitor Pre-incubation: A solution of the glycosidase enzyme in the appropriate buffer is pre-incubated with varying concentrations of the calystegine inhibitor for a specified period at a controlled temperature (e.g., 37°C).
-
Initiation of Reaction: The enzymatic reaction is initiated by the addition of the substrate solution.
-
Incubation: The reaction mixture is incubated for a defined time at the optimal temperature for the enzyme.
-
Termination of Reaction: The reaction is stopped by adding a stopping reagent, which typically raises the pH and denatures the enzyme.
-
Measurement: The amount of product released (e.g., p-nitrophenol) is quantified by measuring the absorbance at a specific wavelength (e.g., 405 nm) using a microplate reader.
-
Data Analysis: The percentage of inhibition is calculated by comparing the rate of the inhibited reaction to that of a control reaction without the inhibitor. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percentage of inhibition against the inhibitor concentration. The inhibition constant (Ki) and the type of inhibition (competitive, non-competitive, etc.) are determined by analyzing the data using graphical methods such as Lineweaver-Burk or Dixon plots.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of glycosidase inhibition and a typical experimental workflow for assessing inhibitory activity.
Caption: Competitive inhibition of a glycosidase by a calystegine.
Caption: A typical workflow for a glycosidase inhibition assay.
Conclusion
References
- 1. Specific alpha-galactosidase inhibitors, N-methylcalystegines--structure/activity relationships of calystegines from Lycium chinense - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Specific alpha-galactosidase inhibitors, N-methylcalystegines--structure/activity relationships of calystegines from Lycium chinense. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
A Comparative Analysis of Calystegine N1 and Deoxynojirimycin: Glycosidase Inhibitors in Focus
In the landscape of glycosidase inhibitors, both Calystegine N1 and 1-deoxynojirimycin (DNJ) represent significant natural compounds with therapeutic potential. This guide provides a detailed comparative analysis of their biochemical properties, mechanisms of action, and inhibitory activities against various glycosidases, supported by experimental data and methodologies. While extensive quantitative data is available for deoxynojirimycin, specific inhibitory constants for this compound are less documented. This comparison, therefore, draws upon data for the broader calystegine family to provide a comprehensive overview for researchers, scientists, and drug development professionals.
Biochemical and Pharmacological Profile
Deoxynojirimycin (DNJ) is a polyhydroxylated piperidine alkaloid, structurally mimicking the monosaccharide glucose.[1] It is most notably found in mulberry leaves and has been extensively studied as a potent inhibitor of α-glucosidases.[1] this compound, on the other hand, is a polyhydroxylated nortropane alkaloid, a class of compounds found in various plants, including those of the Solanaceae and Convolvulaceae families.[2] The structural resemblance of these compounds to natural sugar substrates allows them to bind to the active sites of glycosidase enzymes, acting as competitive inhibitors.[2]
Quantitative Comparison of Inhibitory Activity
The following tables summarize the available quantitative data on the inhibitory activity of deoxynojirimycin and various calystegines against a range of glycosidases. It is important to note the absence of specific inhibitory constant (Ki) or IC50 values for this compound in the reviewed literature. The data for other calystegines are presented to offer a comparative perspective on this class of compounds.
Table 1: Inhibitory Activity (Ki Values) of Deoxynojirimycin and Calystegines against Various Glycosidases
| Compound | Enzyme | Source | Ki (µM) |
| Deoxynojirimycin | α-Glucosidase | Rat Intestine | 0.1 - 1.0 |
| β-Glucosidase | Almond | >1000 | |
| Calystegine A3 | β-Glucosidase | - | 43[3] |
| α-Galactosidase | - | 190[3] | |
| Calystegine B1 | β-Glucosidase | Bovine, Human, Rat | 1.9 - 150[4] |
| Calystegine B2 | β-Glucosidase | Almond | 1.9[5][6] |
| α-Galactosidase | Coffee Bean | 0.86[5][6] | |
| Calystegine C1 | β-Glucosidase | Bovine, Human, Rat | 1.0 - 15[4] |
Table 2: IC50 Values for Glycosidase Inhibition
| Compound | Enzyme | IC50 (µM) |
| Deoxynojirimycin | α-Glucosidase | 0.5 - 5.0 |
| Calystegine Analogs | α-Mannosidase | Significant Inhibition |
| N-acetyl-β-D-glucosaminidase | Significant Inhibition |
Mechanism of Action: A Visual Representation
Both deoxynojirimycin and calystegines act as competitive inhibitors of glycosidases. Their structural similarity to monosaccharides allows them to bind to the enzyme's active site, preventing the binding and hydrolysis of the natural carbohydrate substrates.
Caption: Competitive inhibition of glycosidases by DNJ and Calystegines.
Experimental Protocols
α-Glucosidase Inhibition Assay
This protocol outlines a common method for determining the α-glucosidase inhibitory activity of a compound using p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Phosphate buffer (0.1 M, pH 6.8)
-
Test compound (e.g., Deoxynojirimycin or this compound)
-
Sodium carbonate (Na2CO3) solution (0.2 M)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a solution of the test compound in the phosphate buffer.
-
In a 96-well microplate, add 50 µL of the test compound solution to each well.
-
Add 50 µL of α-glucosidase solution (e.g., 0.2 U/mL in phosphate buffer) to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 50 µL of pNPG solution (e.g., 1 mM in phosphate buffer) to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding 100 µL of Na2CO3 solution to each well.
-
Measure the absorbance of the resulting p-nitrophenol at 405 nm using a microplate reader.
-
A control is run without the inhibitor. The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, can be determined by plotting the percentage of inhibition against different concentrations of the test compound. The Ki value can be determined by performing the assay with varying substrate concentrations and analyzing the data using Lineweaver-Burk or other kinetic plots.
Experimental Workflow for Glycosidase Inhibition Assay
Caption: Workflow for a typical glycosidase inhibition assay.
Biosynthetic Pathways
Deoxynojirimycin Biosynthesis
The biosynthesis of deoxynojirimycin in microorganisms like Bacillus and Streptomyces starts from D-glucose.[1][7][8] The pathway involves a series of enzymatic reactions including transamination, dephosphorylation, oxidation, cyclization, and reduction.[7][8]
Caption: Simplified biosynthetic pathway of Deoxynojirimycin.
Calystegine Biosynthesis
The biosynthesis of calystegines is linked to the tropane alkaloid pathway.[8] The initial steps are shared, starting from putrescine which is converted to N-methylputrescine by putrescine N-methyltransferase (PMT). Further steps involve tropinone reductases (TRI and TRII) leading to the formation of the characteristic nortropane skeleton.[8] A key identified enzyme in the later stages is 3β-tigloyloxytropane synthase (TS), a BAHD acyltransferase.[7]
Caption: Overview of the Calystegine biosynthetic pathway.
Conclusion
Deoxynojirimycin is a well-characterized and potent inhibitor of α-glucosidases with established therapeutic applications. The calystegine family of nortropane alkaloids also demonstrates significant glycosidase inhibitory activity, with some members showing high potency against β-glucosidases and α-galactosidases. While direct comparative data for this compound is currently limited, the available information on related calystegines suggests a different inhibitory profile compared to DNJ, potentially offering opportunities for developing more selective glycosidase inhibitors. Further research is warranted to fully elucidate the inhibitory spectrum and therapeutic potential of this compound. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers in this field.
References
- 1. In vitro α-glucosidase inhibitory assay [protocols.io]
- 2. This compound | 177794-03-5 | MC58302 | Biosynth [biosynth.com]
- 3. Calystegins, a novel class of alkaloid glycosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2.4.2. Alpha-Glucosidase Inhibitory Assay [bio-protocol.org]
- 5. Specific alpha-galactosidase inhibitors, N-methylcalystegines--structure/activity relationships of calystegines from Lycium chinense - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovering a mitochondrion-localized BAHD acyltransferase involved in calystegine biosynthesis and engineering the production of 3β-tigloyloxytropane - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative In Vitro Analysis of Calystegine N1 and Castanospermine as Glycosidase Inhibitors
For Immediate Release
[CITY, State] – [Date] – In the landscape of glycosidase inhibitor research, calystegine N1 and castanospermine represent two noteworthy natural compounds with significant potential in various therapeutic areas, including antiviral and cancer therapies. This guide provides a comprehensive in vitro comparison of these two alkaloids, presenting key inhibitory data, detailed experimental protocols, and insights into their mechanisms of action to assist researchers, scientists, and drug development professionals.
Quantitative Comparison of Inhibitory Activity
While direct comparative studies providing IC50 values for both this compound and castanospermine under identical experimental conditions are limited in the currently available literature, this guide compiles and presents the existing data for an informed initial comparison. It is important to note that this compound has been qualitatively described as a weaker glycosidase inhibitor than other calystegines, such as Calystegine B2.
Castanospermine is a well-characterized indolizidine alkaloid known for its potent inhibition of α- and β-glucosidases. Of particular note is its inhibitory action on α-glucosidase I, a key enzyme in the N-linked glycoprotein processing pathway.
| Compound | Enzyme | Source | IC50 (µM) | Reference |
| Castanospermine | α-glucosidase I | Cell-free assay | 0.12 | [1] |
| Castanospermine | α-glucosidase | JM cells (HIV-1 infected) | 29 | [2] |
No specific IC50 values for this compound were identified in the reviewed literature. Further studies are required to establish a direct quantitative comparison.
Mechanism of Action: Interference with Glycoprotein Processing
Both this compound and castanospermine are iminosugar alkaloids that act as competitive inhibitors of glycosidases. Their mechanism of action involves mimicking the structure of the natural sugar substrates of these enzymes, thereby blocking their active sites. This inhibition is particularly significant in the context of the N-glycan processing pathway in the endoplasmic reticulum (ER).
Castanospermine, by inhibiting α-glucosidase I, prevents the trimming of glucose residues from newly synthesized N-linked oligosaccharides on glycoproteins. This disruption leads to the accumulation of improperly folded glycoproteins, which can have various cellular consequences, including the inhibition of viral replication and the induction of cellular stress responses. The mechanism of this compound is presumed to be similar, though likely with a different potency and specificity profile.
Experimental Protocols
Determination of Glycosidase Inhibition (IC50)
The following is a generalized protocol for determining the 50% inhibitory concentration (IC50) of a compound against a specific glycosidase, based on commonly used methods.
1. Materials:
-
Glycosidase enzyme (e.g., α-glucosidase from Saccharomyces cerevisiae)
-
Substrate (e.g., p-nitrophenyl-α-D-glucopyranoside)
-
Inhibitor (this compound or castanospermine)
-
Assay buffer (e.g., 0.1 M phosphate buffer, pH 6.8)
-
Stop solution (e.g., 0.2 M sodium carbonate)
-
96-well microplate
-
Microplate reader
2. Procedure:
-
Prepare serial dilutions of the inhibitor in the assay buffer.
-
In a 96-well plate, add a fixed volume of the enzyme solution to each well.
-
Add the different concentrations of the inhibitor to the respective wells. A control well should contain the assay buffer instead of the inhibitor.
-
Pre-incubate the enzyme and inhibitor mixture at a specific temperature (e.g., 37°C) for a defined period (e.g., 10 minutes).
-
Initiate the enzymatic reaction by adding the substrate solution to each well.
-
Incubate the reaction mixture at the same temperature for a specific duration (e.g., 20 minutes).
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance of the product (e.g., p-nitrophenol at 405 nm) using a microplate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing the Impact on Glycoprotein Processing
The inhibition of glycosidases by compounds like castanospermine has a direct impact on the N-glycan processing pathway. This pathway is crucial for the proper folding and function of many cellular and viral proteins.
The diagram above illustrates the initial steps of N-glycan processing in the endoplasmic reticulum. Castanospermine directly inhibits α-glucosidase I, preventing the removal of the terminal glucose residue from the oligosaccharide precursor on a nascent glycoprotein. This leads to an accumulation of glycoproteins with unprocessed glycans, which can trigger the unfolded protein response and interfere with processes that rely on correctly folded glycoproteins, such as viral assembly.
This diagram outlines the general workflow for an in vitro glycosidase inhibition assay. The enzyme's activity is measured by its ability to hydrolyze a colorless substrate into a colored product. The presence of a competitive inhibitor, such as this compound or castanospermine, reduces the rate of this reaction, and the degree of inhibition can be quantified by measuring the decrease in color development.
Conclusion
Both this compound and castanospermine are promising glycosidase inhibitors with potential therapeutic applications. Castanospermine is a well-studied compound with demonstrated potent in vitro activity against key glycosidases involved in glycoprotein processing. While quantitative data for this compound is less available, its structural similarity to other active calystegines suggests it warrants further investigation. This guide provides a foundational understanding for researchers to build upon, highlighting the need for direct comparative studies to fully elucidate the relative potencies and specificities of these two important natural products.
References
Comparative Analysis of Calystegine N1 and Related Alkaloids as Glycosidase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the glycosidase inhibitory activity of Calystegine N1 and other members of the calystegine family of nortropane alkaloids. Calystegines, due to their structural similarity to monosaccharides, are potent and often selective inhibitors of glycosidase enzymes, making them valuable tools for research and potential therapeutic leads for conditions such as diabetes and lysosomal storage disorders.[1][2][3]
Quantitative Comparison of Glycosidase Inhibition by Calystegines
The following table summarizes the inhibitory constants (Kᵢ) of various calystegines against different glycosidases. Lower Kᵢ values indicate stronger inhibition. This data is crucial for understanding the potency and selectivity of these compounds.
| Calystegine | Glycosidase | Source | Kᵢ (µM) | Type of Inhibition |
| This compound | Various | Data not available in reviewed literature | ||
| Calystegine A₃ | β-Glucosidase | Convolvulus arvensis | 43 | Competitive |
| α-Galactosidase | Convolvulus arvensis | 190 | Competitive | |
| Maltase | Human Intestine | Low Inhibition | Competitive | |
| Calystegine B₁ | β-Glucosidase | Bovine Liver | 150 | Competitive |
| β-Glucosidase | Human Liver | 10 | Competitive | |
| β-Glucosidase | Rat Liver | 1.9 | Competitive | |
| Calystegine B₂ | α-Galactosidase | Coffee Bean | 0.86 | Competitive |
| β-Glucosidase | Almond | 1.9 | Competitive | |
| α-Galactosidase | Bovine, Human, Rat Liver | Strong Inhibition | Competitive | |
| Sucrase | Human Intestine | Moderate Inhibition | Competitive | |
| Calystegine C₁ | β-Glucosidase | Bovine Liver | 15 | Competitive |
| β-Glucosidase | Human Liver | 1.5 | Competitive | |
| β-Glucosidase | Rat Liver | 1.0 | Competitive | |
| β-Xylosidase | Human Liver | 0.13 | Competitive |
Experimental Protocols
A standardized and widely used method for determining the inhibitory activity of compounds like calystegines on glycosidases is the in vitro enzyme inhibition assay using a chromogenic substrate, such as p-nitrophenyl (pNP) glycosides.
General Protocol for Glycosidase Inhibition Assay
Objective: To determine the inhibitory effect of a test compound (e.g., this compound) on the activity of a specific glycosidase.
Materials:
-
Glycosidase enzyme (e.g., α-glucosidase from Saccharomyces cerevisiae, β-glucosidase from almonds)
-
p-Nitrophenyl glycoside substrate (e.g., p-nitrophenyl-α-D-glucopyranoside for α-glucosidase)
-
Phosphate buffer (e.g., 50 mM, pH 6.8)
-
Test compound (this compound or other calystegines) dissolved in buffer or a suitable solvent (e.g., DMSO)
-
Sodium carbonate (Na₂CO₃) solution (e.g., 1 M) to stop the reaction
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
Incubator set to 37°C
Procedure:
-
Preparation of Reagents: Prepare all solutions (buffer, enzyme, substrate, inhibitor, and stop solution) at the desired concentrations.
-
Assay Setup: In a 96-well microplate, add the following to each well in triplicate:
-
Blank: Buffer and substrate.
-
Control (100% enzyme activity): Enzyme solution, buffer, and substrate.
-
Inhibitor: Enzyme solution, test compound at various concentrations, and substrate.
-
-
Pre-incubation: Add the enzyme and inhibitor solution to the wells and pre-incubate at 37°C for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Add the p-nitrophenyl glycoside substrate to all wells to start the enzymatic reaction.
-
Incubation: Incubate the microplate at 37°C for a specific duration (e.g., 20-30 minutes). The reaction time should be within the linear range of the enzyme activity.
-
Termination of Reaction: Stop the reaction by adding the sodium carbonate solution to each well. The addition of a strong base increases the pH, which denatures the enzyme and develops the yellow color of the p-nitrophenolate ion.
-
Absorbance Measurement: Measure the absorbance of each well at 405 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank from all other readings.
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Inhibitor) / Absorbance of Control] x 100
-
Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
To determine the inhibition constant (Kᵢ) and the mode of inhibition (e.g., competitive, non-competitive), perform kinetic studies by measuring the reaction rates at various substrate and inhibitor concentrations and analyzing the data using Lineweaver-Burk or Dixon plots.
-
Visualizations
Mechanism of Glycosidase Inhibition by Calystegines
Caption: Competitive inhibition of glycosidase by this compound.
Experimental Workflow for Glycosidase Inhibition Assay
Caption: Workflow for determining glycosidase inhibition.
References
- 1. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Specific alpha-galactosidase inhibitors, N-methylcalystegines--structure/activity relationships of calystegines from Lycium chinense - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
Calystegine N1: A Comparative Guide to its Specificity as a Glycosidase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Calystegine N1 and other prominent glycosidase inhibitors. While quantitative inhibitory data for this compound is limited in publicly available literature, this document summarizes its known characteristics in relation to well-documented inhibitors, offering a valuable resource for research and development in therapeutics targeting carbohydrate-processing enzymes.
Introduction to Calystegines and Glycosidase Inhibition
Calystegines are a class of polyhydroxylated nortropane alkaloids found in various plant species, notably in the Solanaceae (nightshade) and Convolvulaceae (morning glory) families. Their structural similarity to monosaccharides allows them to act as competitive or non-competitive inhibitors of glycosidases, enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates. This inhibitory activity has garnered significant interest in their potential as therapeutic agents for conditions such as diabetes, lysosomal storage disorders, and viral infections.
This compound, isolated from Lycium chinense, is a member of this family. While less studied than its counterparts like Calystegine B2, initial findings suggest a distinct inhibitory profile.
Comparative Analysis of Glycosidase Inhibition
This section compares the inhibitory activity of this compound and other selected calystegines against common glycosidase inhibitors, deoxynojirimycin and castanospermine.
Qualitative Comparison of this compound:
Direct quantitative data (Kᵢ or IC₅₀ values) for this compound is scarce in the reviewed literature. However, one study reports that this compound is a weaker inhibitor of glycosidases compared to Calystegine B2, though it exhibits a similar inhibitory spectrum[1]. A key distinguishing feature is its non-competitive inhibition of porcine kidney trehalase, in contrast to the competitive inhibition by Calystegine B2[1].
Quantitative Comparison of Other Glycosidase Inhibitors:
The following tables summarize the reported inhibition constants (Kᵢ) for various calystegines and other well-known glycosidase inhibitors against a selection of glycosidases.
Table 1: Inhibition of α-Glucosidase
| Inhibitor | Enzyme Source | Kᵢ (µM) |
| Calystegine A3 | Yeast | 43 |
| Calystegine B1 | Yeast | 3 |
| Calystegine B2 | Yeast | 7 |
| Deoxynojirimycin | Yeast | 1.2 |
| Castanospermine | Almond | 0.1 |
Table 2: Inhibition of β-Glucosidase
| Inhibitor | Enzyme Source | Kᵢ (µM) |
| Calystegine A3 | Almond | 43 |
| Calystegine B1 | Bovine Liver | 150 |
| Calystegine B2 | Almond | 1.9 |
| Calystegine C1 | Bovine Liver | 15 |
| Deoxynojirimycin | Caldociellum saccharolyticum | 0.4 |
| Castanospermine | Almond | 0.05 |
Table 3: Inhibition of α-Galactosidase
| Inhibitor | Enzyme Source | Kᵢ (µM) |
| Calystegine A3 | Coffee Bean | 190 |
| Calystegine B2 | Coffee Bean | 0.86 |
| N-methylcalystegine B2 | Coffee Bean | 0.47 |
| Deoxynojirimycin | Coffee Bean | 5.2 |
| Castanospermine | Coffee Bean | 0.3 |
Experimental Protocols
The following are generalized protocols for key experiments used to validate glycosidase inhibitors.
Glycosidase Inhibition Assay
This protocol outlines a common method for determining the inhibitory activity of a compound against a specific glycosidase.
Objective: To determine the concentration at which an inhibitor reduces enzyme activity by 50% (IC₅₀) and to subsequently determine the inhibition constant (Kᵢ).
Materials:
-
Glycosidase enzyme (e.g., α-glucosidase from Saccharomyces cerevisiae)
-
Substrate (e.g., p-nitrophenyl-α-D-glucopyranoside)
-
Inhibitor compound (e.g., this compound)
-
Buffer solution (e.g., 0.1 M potassium phosphate buffer, pH 6.8)
-
Stop solution (e.g., 0.1 M Na₂CO₃)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the inhibitor compound in the buffer.
-
In a 96-well plate, add the enzyme solution to each well.
-
Add the different concentrations of the inhibitor to the respective wells. A control well should contain buffer instead of the inhibitor.
-
Pre-incubate the enzyme-inhibitor mixture at a constant temperature (e.g., 37°C) for a defined period (e.g., 10 minutes).
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Incubate the reaction mixture at the same temperature for a specific duration (e.g., 30 minutes).
-
Terminate the reaction by adding the stop solution.
-
Measure the absorbance of the product (p-nitrophenol) at a specific wavelength (e.g., 405 nm) using a microplate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration compared to the control.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.
Determination of Inhibition Type and Kᵢ
Objective: To determine whether the inhibition is competitive, non-competitive, uncompetitive, or mixed, and to calculate the inhibition constant (Kᵢ).
Procedure:
-
Perform the glycosidase inhibition assay as described above, but for each inhibitor concentration, vary the substrate concentration.
-
Measure the initial reaction velocities (V₀) for each combination of inhibitor and substrate concentration.
-
Generate a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) for each inhibitor concentration.
-
Analyze the plot to determine the type of inhibition:
-
Competitive: Lines intersect on the y-axis.
-
Non-competitive: Lines intersect on the x-axis.
-
Uncompetitive: Lines are parallel.
-
Mixed: Lines intersect at a point other than the axes.
-
-
The Kᵢ can be calculated from the slopes and intercepts of the Lineweaver-Burk plots. For competitive inhibition, the slope of the inhibited reaction is equal to Kₘ/Vₘₐₓ * (1 + [I]/Kᵢ).
Visualizations
The following diagrams illustrate key concepts and workflows related to the validation of glycosidase inhibitors.
Caption: Workflow for validating a glycosidase inhibitor.
Caption: Mechanisms of enzyme inhibition.
Conclusion
This compound represents an intriguing but understudied glycosidase inhibitor. The available evidence suggests it is a weaker inhibitor than Calystegine B2 but possesses a potentially unique non-competitive mechanism against certain enzymes. Further quantitative studies are imperative to fully elucidate its inhibitory profile and therapeutic potential. This guide provides a framework for such investigations by comparing it with well-characterized inhibitors and outlining standard validation protocols. The provided data tables and diagrams serve as a valuable reference for researchers in the field of glycosidase inhibition and drug discovery.
References
A Head-to-Head Comparison of Calystegine N1 and Other Nortropane Alkaloids as Glycosidase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activity of Calystegine N1 and other nortropane alkaloids, with a focus on their glycosidase inhibitory properties. The information is compiled from various scientific sources to aid in research and drug development efforts targeting carbohydrate-processing enzymes.
Introduction to Nortropane Alkaloids and Calystegines
Nortropane alkaloids are a class of plant secondary metabolites characterized by a bicyclic molecular structure. A significant subgroup of these alkaloids is the calystegines, which are polyhydroxylated nortropane derivatives. These compounds have garnered considerable interest in the scientific community due to their potent and often selective inhibition of glycosidase enzymes. By mimicking the structure of natural monosaccharide substrates, calystegines can bind to the active site of glycosidases, thereby inhibiting their function. This inhibitory action has potential therapeutic applications in various diseases, including diabetes and lysosomal storage disorders.
This compound is a unique member of this family, distinguished by a bridgehead amino group instead of the more common hydroxyl group found in other calystegines like Calystegine B2. While research indicates that this compound is a weaker inhibitor of glycosidases compared to Calystegine B2, it exhibits a similar inhibitory spectrum.
Quantitative Comparison of Glycosidase Inhibition
The following table summarizes the inhibitory activity (Ki values) of various nortropane alkaloids against a range of glycosidases from different sources. Lower Ki values indicate stronger inhibition.
| Alkaloid | Enzyme | Source | Ki (µM) |
| Calystegine A3 | β-Glucosidase | Rat Liver | Selective Inhibition (Specific Ki not provided) |
| Maltase & Sucrase | Human Intestinal | Low in vitro inhibition | |
| Calystegine B1 | β-Glucosidase | Bovine Liver | 150 |
| β-Glucosidase | Human Liver | 10 | |
| β-Glucosidase | Rat Liver | 1.9 | |
| Calystegine B2 | β-Glucosidase | Almond | 1.9[1] |
| α-Galactosidase | Coffee Bean | 0.86[1] | |
| β-Glucosidase | Rat Liver | Selective Inhibition (Specific Ki not provided) | |
| α-Galactosidase | Mammalian Livers | Strong competitive inhibitor | |
| Maltase & Sucrase | Human Intestinal | Inhibited sucrase activity | |
| Calystegine C1 | β-Glucosidase | Bovine Liver | 15 |
| β-Glucosidase | Human Liver | 1.5 | |
| β-Glucosidase | Rat Liver | 1 | |
| β-Xylosidase | Human | 0.13 | |
| N-methylcalystegine B2 | α-Galactosidase | Coffee Bean | 0.47[1] |
| α-Galactosidase | Rat Liver Lysosomal | 1.8[1] |
Structure-Activity Relationships
The inhibitory potency and selectivity of calystegines are highly dependent on their stereochemistry and the degree of hydroxylation. For instance, the addition of a hydroxyl group at the C6exo position, as seen in calystegines B1 and C1, enhances the inhibitory potential towards β-glucosidase and β-galactosidase but reduces or eliminates inhibition of α-galactosidase.[1] Furthermore, N-methylation of the tropane ring can significantly alter the specificity of these inhibitors.[1] For example, N-methylcalystegine B2 is a more potent and specific inhibitor of α-galactosidase compared to its parent compound, Calystegine B2.[1]
Experimental Protocols
Glycosidase Inhibition Assay
This protocol describes a general method for determining the inhibitory activity of nortropane alkaloids against α-glucosidase and β-glucosidase using chromogenic substrates.
Materials:
-
α-Glucosidase (from Saccharomyces cerevisiae) or β-Glucosidase (from almonds)
-
p-Nitrophenyl-α-D-glucopyranoside (PNPG) for α-glucosidase assay
-
p-Nitrophenyl-β-D-glucopyranoside (PNP-Gluc) for β-glucosidase assay
-
Phosphate buffer (pH 6.8)
-
Nortropane alkaloid inhibitor solution (of varying concentrations)
-
Sodium carbonate (Na2CO3) solution (e.g., 0.2 M)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents: Prepare all solutions in the appropriate buffer and ensure they are at the correct pH and temperature before starting the assay.
-
Enzyme and Inhibitor Pre-incubation: In a 96-well plate, add a defined volume of the enzyme solution to wells containing varying concentrations of the nortropane alkaloid inhibitor. Incubate this mixture at a specified temperature (e.g., 37°C) for a set period (e.g., 15 minutes).
-
Initiation of Reaction: Add the corresponding p-nitrophenyl substrate solution to each well to start the enzymatic reaction.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a specific duration (e.g., 30 minutes).
-
Termination of Reaction: Stop the reaction by adding a sodium carbonate solution. The addition of a basic solution will also develop the yellow color of the p-nitrophenol product.
-
Absorbance Measurement: Measure the absorbance of each well at 405 nm using a microplate reader. The intensity of the yellow color is proportional to the amount of p-nitrophenol produced and is inversely proportional to the inhibitory activity of the alkaloid.
-
Calculation of Inhibition: The percentage of inhibition can be calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
Determination of IC50 and Ki: The IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) can be determined by plotting the percentage of inhibition against the inhibitor concentration. The inhibitor constant (Ki) can be determined through further kinetic studies, such as Lineweaver-Burk plots.
Visualizing a Key Pathway and Experimental Workflow
Biosynthesis of Calystegines
The following diagram illustrates the biosynthetic pathway of calystegines, which originates from the tropane alkaloid pathway.
Caption: Biosynthetic pathway of calystegines from ornithine.
Experimental Workflow
The diagram below outlines the general workflow for the isolation and biological evaluation of nortropane alkaloids.
Caption: General workflow for nortropane alkaloid research.
References
Unveiling the Potency of Calystegine N1: A Comparative Guide to its Biological Effects
For researchers, scientists, and drug development professionals, understanding the concentration-dependent effects of bioactive compounds is paramount. This guide provides a comparative analysis of Calystegine N1, a nortropane alkaloid, and its role as a glycosidase inhibitor. While specific dose-response data for this compound is limited in publicly available literature, this document summarizes the existing knowledge on related calystegines, outlines the experimental protocols to determine such effects, and presents the mechanism of action within relevant biological pathways.
Introduction to Calystegines and their Biological Significance
Calystegines are a group of polyhydroxylated nortropane alkaloids found in various plant species, including those of the Solanaceae and Convolvulaceae families. Their structural similarity to monosaccharides allows them to act as competitive inhibitors of glycosidase enzymes. These enzymes play crucial roles in various biological processes, including carbohydrate metabolism and glycoprotein processing. Inhibition of specific glycosidases is a therapeutic strategy for several diseases, such as diabetes and lysosomal storage disorders like Fabry disease.
Correlating Concentration with Biological Effect: A Comparative Look
The table below summarizes the inhibitory constants (Ki) of various calystegines against different glycosidases, offering a comparative perspective on their potency. It is important to note that the lack of data for this compound prevents a direct comparison.
| Calystegine | Enzyme | Source | Ki (µM) |
| Calystegine A3 | β-Glucosidase | Almond | 43 |
| α-Galactosidase | Coffee Bean | 190 | |
| Calystegine B1 | β-Glucosidase | Bovine Liver | 150 |
| β-Glucosidase | Human Liver | 10 | |
| β-Glucosidase | Rat Liver | 1.9 | |
| Calystegine B2 | β-Glucosidase | Almond | 1.9[1] |
| α-Galactosidase | Coffee Bean | 0.86[1] | |
| Calystegine C1 | β-Glucosidase | Bovine Liver | 15 |
| β-Glucosidase | Human Liver | 1.5 | |
| β-Glucosidase | Rat Liver | 1.0 | |
| N-Methylcalystegine B2 | α-Galactosidase | Coffee Bean | 0.47[1] |
| α-Galactosidase | Rat Liver Lysosomal | 1.8[1] |
Mechanism of Action: Glycosidase Inhibition
Calystegines, including presumably this compound, function as competitive inhibitors of glycosidases. Their three-dimensional structure mimics that of the natural sugar substrates of these enzymes. This structural resemblance allows them to bind to the active site of the enzyme, thereby preventing the binding and subsequent cleavage of the natural substrate. This inhibition leads to a decrease in the rate of the enzymatic reaction.
The following diagram illustrates the general mechanism of competitive inhibition by calystegines.
Caption: Competitive inhibition of a glycosidase by this compound.
Experimental Protocols
To determine the concentration-dependent biological effect of this compound, a standard enzymatic assay, such as a glycosidase inhibition assay, would be employed. The following provides a detailed methodology for a typical α-galactosidase inhibition assay.
α-Galactosidase Inhibition Assay Protocol
1. Materials and Reagents:
-
α-Galactosidase from a suitable source (e.g., coffee bean, human liver)
-
This compound (or other calystegine inhibitors) of known concentrations
-
p-Nitrophenyl-α-D-galactopyranoside (pNPG) as the substrate
-
Assay buffer (e.g., sodium acetate buffer, pH 4.5)
-
Stop solution (e.g., sodium carbonate solution)
-
Microplate reader
2. Experimental Workflow:
The following diagram outlines the typical workflow for a glycosidase inhibition assay.
Caption: Workflow for a typical glycosidase inhibition assay.
3. Data Analysis:
The percentage of inhibition is calculated for each concentration of this compound using the following formula:
% Inhibition = [1 - (Absorbance of sample - Absorbance of blank) / (Absorbance of control - Absorbance of blank)] * 100
The calculated inhibition percentages are then plotted against the logarithm of the inhibitor concentrations to generate a dose-response curve. The IC50 value is determined from this curve, representing the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Conclusion and Future Directions
While this compound is recognized as a glycosidase inhibitor, a critical gap exists in the literature regarding its specific concentration-dependent biological effects. The comparative data on other calystegines strongly suggest that this compound likely exhibits inhibitory activity, but further experimental investigation is required to quantify its potency. The detailed experimental protocols provided in this guide offer a clear roadmap for researchers to determine the IC50 or Ki values for this compound against various glycosidases. Such data would be invaluable for the drug development community, enabling a more complete understanding of the therapeutic potential of this natural compound and facilitating the design of novel glycosidase inhibitors.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
